(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-PRCZDLBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-89-8 | |
| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
An In-Depth Technical Guide to the Chemical Properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the (CAS RN: 133735-64-5), a significant chiral building block in modern organic synthesis. Known as (1S,2R)-(+)-Norephedrine hydrochloride, this compound is pivotal for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This document delineates its structural and physicochemical characteristics, spectroscopic profile, chemical reactivity, and analytical methodologies, offering field-proven insights into its application as a chiral auxiliary. The protocols and data presented herein are substantiated by authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a specific stereoisomer of 2-amino-1-phenyl-1-propanol. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile reagent in various reaction conditions.
-
IUPAC Name : (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride[1]
-
Synonyms : (1S,2R)-(+)-Norephedrine hydrochloride, (1S,2R)-2-Amino-1-phenyl-1-propanol hydrochloride, D-(+)-Norephedrine hydrochloride[2]
-
Molecular Formula : C₉H₁₄ClNO[3]
Stereochemical Elucidation
The designation (1S,2R) defines the absolute configuration at the two chiral centers. The carbon atom bonded to the phenyl and amino groups has the (S) configuration, while the carbon atom bonded to the hydroxyl and methyl groups has the (R) configuration. This specific stereochemistry is crucial for its function in inducing chirality in other molecules.
Caption: 2D structure of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Physicochemical Properties
The physical properties of a chiral compound are fundamental to its handling, storage, and application in synthesis. The hydrochloride salt is typically a stable, crystalline solid.
| Property | Value | Source(s) |
| Physical Form | White to light yellow powder or crystals | [3] |
| Melting Point | 194 °C (for the free base/related compound) | [4] |
| Solubility | High solubility in water is expected for the hydrochloride salt. The free base has a reported aqueous solubility of 733 mg/mL. | [4][5] |
| Optical Activity | [α]²⁰/D = +38.0° to +42.0° (c=7, 1M HCl) | [6] |
Note: The melting point reported is for the parent compound (1S,2R)-2-amino-1-phenylpropan-1-ol. The hydrochloride salt's melting point is expected to be in a similar range.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecular structure. Based on data for the racemic hydrochloride salt in D₂O, the following proton chemical shifts are expected:
| Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.46 - 7.51 | multiplet |
| CH-OH | 5.01 | doublet |
| CH-NH₂ | 3.72 | multiplet |
| CH₃ | 1.22 | doublet |
(Data derived from DL-Norephedrine hydrochloride spectrum)[7]
-
¹³C NMR : The spectrum is expected to show distinct signals for the methyl carbon (~13 ppm), the two aliphatic carbons bearing the amine and hydroxyl groups (53-74 ppm), and the aromatic carbons of the phenyl ring (127-140 ppm)[7].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:
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O-H stretch : A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.
-
N-H stretch : Bands in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
-
C-H stretch (aromatic) : Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic) : Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic) : Absorptions around 1450-1600 cm⁻¹.
-
C-O stretch : A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₉H₁₃NO), the nominal molecular weight is 151.21 g/mol [8]. Electrospray ionization (ESI) would typically show a protonated molecular ion [M+H]⁺ at m/z 152.1.
Chemical Stability and Reactivity
Stability and Storage
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is hygroscopic and light-sensitive. For long-term viability, it should be stored at room temperature or under refrigerated conditions (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[2][3][6].
Reactivity and Use as a Chiral Auxiliary
The primary utility of this compound lies in its role as a chiral auxiliary . A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a synthesis to direct the formation of a new stereocenter with a high degree of selectivity[9].
The (1S,2R)-norephedrine scaffold is particularly effective in the diastereoselective alkylation of carbonyl compounds and the enantioselective addition of organometallic reagents to aldehydes and imines[10][11]. The mechanism of stereochemical control involves the formation of a rigid, chelated intermediate where one face of the reactive center is sterically shielded by the auxiliary's structure.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Analytical Methodologies
Ensuring the enantiomeric purity of the starting material and the final product is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a robust method for the separation of norephedrine enantiomers, which is essential for quality control.
Objective: To determine the enantiomeric purity of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Caption: Workflow for chiral HPLC analysis.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size) is a common choice[12].
-
Mobile Phase: A mixture of n-Heptane, Ethanol, and Diethylamine (e.g., 92:8:0.1 v/v/v)[12]. The exact ratio may require optimization.
-
HPLC-grade solvents.
Procedure:
-
System Preparation: Set up the HPLC system with the specified chiral column and mobile phase. Set the flow rate to 1.0 mL/min and the column temperature to 25°C[12]. Set the UV detector to a suitable wavelength, such as 220 nm[12].
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Allow the mobile phase to run through the system until a stable baseline is achieved.
-
Analysis: Inject a standard solution of the racemate to determine the retention times of both the (1S,2R) and (1R,2S) enantiomers. Subsequently, inject the sample solution.
-
Data Processing: Identify and integrate the peak areas corresponding to each enantiomer. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Applications in Drug Development and Synthesis
(1S,2R)-1-Amino-1-phenylpropan-2-ol and its derivatives are valuable precursors and reagents in the pharmaceutical industry.
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Chiral Auxiliary: Its most prominent role is in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For example, it has been used to synthesize chiral ligands for highly efficient asymmetric transfer hydrogenation catalysts[2][11].
-
Precursor for Pharmaceuticals: The norephedrine skeleton is a core component of various sympathomimetic drugs. Its parent compound, phenylpropanolamine, was widely used as a nasal decongestant[13].
-
Asymmetric Catalysis: Derivatives of (1S,2R)-norephedrine, such as N-pyrrolidinyl norephedrine (NPNE), are used as ligands in enantioselective zinc-catalyzed alkylations, a key step in the synthesis of certain drugs[10].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
-
GHS Hazard Statements :
-
Precautionary Statements :
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
References
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PubChem. (n.d.). (1S,2R)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. [Link]
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Wikipedia. (2023, October 29). Chiral auxiliary. [Link]
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
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MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
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NIST. (n.d.). (1S,2R)-(+)-Norephedrine. NIST WebBook. [Link]
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PMC. (2022, June 11). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 1-amino-1-phenylpropan-2-ol hydrochloride. [Link]
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ResearchGate. (n.d.). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]
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TSI Journals. (2025, July 7). HPLC-separation-of-enantiomeric-cathine-hydrochloride-using-a-chiral-stationary-phase. [Link]
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MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). Cas 88784-91-2,(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. [Link]
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PharmaCompass. (n.d.). (1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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An In-Depth Technical Guide to the Stereochemistry of Norephedrine: A Comparative Analysis of (1S,2R)-Norephedrine Hydrochloride and its Threo Isomers
Executive Summary
Norephedrine, a phenylpropanolamine, possesses two chiral centers, giving rise to four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomeric to each other: the erythro (norephedrine) and threo (norpseudoephedrine) forms. The subtle yet profound differences in the three-dimensional arrangement of atoms in these molecules lead to vastly different physicochemical properties and pharmacological activities. This technical guide provides an in-depth exploration of the stereochemistry of (1S,2R)-norephedrine hydrochloride, contrasting it with its threo diastereomers. We will dissect the structural basis of this isomerism, detail authoritative analytical methods for their separation and identification, review stereoselective synthetic strategies, and culminate in a discussion of the critical structure-activity relationships that are paramount for researchers, scientists, and drug development professionals.
Foundational Stereochemistry of Phenylpropanolamines
The biological and chemical identity of a chiral molecule is inextricably linked to its stereochemistry. In the case of norephedrine (2-amino-1-phenyl-1-propanol), the presence of two stereogenic centers at the C1 (bearing the hydroxyl group) and C2 (bearing the amino group) carbons results in a total of 2² = 4 stereoisomers.
Defining Erythro and Threo Diastereomers
The relative configuration of the substituents on the C1-C2 bond defines the diastereomeric relationship.
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Erythro Isomers (Norephedrine): In a Fischer projection with the carbon chain aligned vertically, the principal substituents (hydroxyl and amino groups) are on opposite sides. This pair consists of (1S,2R) and (1R,2S) enantiomers.
-
Threo Isomers (Norpseudoephedrine): In a similar Fischer projection, the principal substituents are on the same side. This pair consists of the (1S,2S) and (1R,2R) enantiomers.[1]
Any erythro isomer is a diastereomer of any threo isomer, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties.[1]
Caption: Stereochemical relationships among the four isomers of norephedrine.
Structural Elucidation and Physicochemical Properties
While spectroscopic methods can infer structure, definitive proof of absolute and relative stereochemistry is achieved through X-ray crystallography. This technique provides unambiguous coordinates for each atom, confirming the spatial arrangement that underpins all other properties.
Authoritative Confirmation via X-ray Crystallography
X-ray powder diffraction studies have been performed on several of the norephedrine isomers, providing foundational data for their solid-state structures. For instance, the crystal structure of (1S,2R)-(+)-norephedrine hydrochloride has been determined to be monoclinic with the space group P21.[2] This crystallographic data serves as the ultimate reference standard, confirming the erythro configuration and the specific (1S,2R) absolute stereochemistry. Similar studies on (1R,2R)-(−)-norpseudoephedrine hydrochloride confirm its threo configuration.[2] The bond lengths and angles derived from these analyses are crucial for computational modeling and understanding receptor interactions.[3]
Comparative Physicochemical Data
The difference in the three-dimensional structure between diastereomers results in different packing efficiencies in the crystal lattice and different solvation properties, leading to distinct physicochemical characteristics.
| Property | (1S,2R)-(+)-Norephedrine HCl | (1R,2S)-(-)-Norephedrine HCl | (1R,2R)-(-)-Norpseudoephedrine HCl |
| Synonym(s) | d-(+)-Norephedrine HCl | l-(-)-Norephedrine HCl | l-Norpseudoephedrine HCl |
| Configuration | Erythro | Erythro | Threo |
| CAS Number | 53643-20-2 (for HCl) | 3198-15-0 | Not readily available |
| Molecular Formula | C₉H₁₄ClNO | C₉H₁₄ClNO | C₉H₁₄ClNO |
| Molecular Weight | 187.67 g/mol | 187.67 g/mol | 187.67 g/mol |
| Melting Point | 171-173 °C | 194-197 °C[4] | Varies |
| Optical Rotation | [α]²⁰/D +32° to +35° (c=5, H₂O) | [α]²⁰/D -31° to -34° (c=5, H₂O)[4] | Varies |
Note: Data is compiled from various sources and may vary slightly based on purity and experimental conditions.
Analytical Methodologies for Stereoisomer Resolution
The co-existence of multiple stereoisomers in a sample, whether from a synthetic mixture or a biological matrix, necessitates robust analytical methods capable of chiral discrimination. The primary challenge is that enantiomers possess identical physical properties in an achiral environment, making their separation non-trivial.
Core Protocol: Diastereomeric Derivatization with GC-MS
Expertise & Rationale: The most reliable and widely adopted strategy for resolving all four stereoisomers simultaneously is to convert the enantiomeric pairs into diastereomeric pairs. This is achieved by reacting the analyte mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties (e.g., boiling point, polarity) and can be readily separated using standard, achiral chromatographic columns. This approach is powerful because it leverages well-established, high-resolution GC-MS technology and provides a self-validating result: the successful separation of peaks confirms the stereoisomeric composition.
Protocol: Derivatization with (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)
-
Sample Preparation: To 1 mL of aqueous sample (or reconstituted plasma extract) containing the norephedrine isomers, add an internal standard (e.g., (+)-ephedrine-d3). Adjust to basic pH with a saturated potassium carbonate solution.
-
Extraction: Extract the free amines into 5 mL of ethyl acetate by vortexing for 10 minutes. Centrifuge to separate the layers.
-
Derivatization Reaction: Transfer the organic (upper) layer to a clean vial. Add 50 µL of (-)-MTPA chloride. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Workup: After cooling, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for injection.
-
GC-MS Analysis:
-
Column: Use a standard, non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30-60 m length).[5][6]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, then ramp at 10°C/min to 280°C, and hold for 5 min. (Note: This program must be optimized for the specific column and instrument).
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic fragment ions of the MTPA derivatives.[6][7][8]
-
Caption: Workflow for chiral analysis via diastereomeric derivatization.
Orthogonal Analytical Techniques
For method validation and comprehensive analysis, employing techniques with different separation mechanisms is advisable.
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their direct separation without derivatization.[9]
-
Chiral Capillary Electrophoresis (CE): Separation is achieved by adding a chiral selector, such as bovine serum albumin or cyclodextrins, to the background electrolyte, which induces differential migration times for the enantiomers.[10]
Stereoselective Synthesis Strategies
The pronounced differences in biological activity among stereoisomers make the development of stereoselective synthetic routes a primary goal in pharmaceutical chemistry. The aim is to produce a single, desired isomer in high purity, avoiding difficult separation steps and the administration of inactive or potentially harmful isomers.
Asymmetric Transfer Hydrogenation (ATH)
Causality & Mechanism: ATH is an elegant and efficient method for establishing the stereochemistry at both chiral centers. This strategy often employs a prochiral precursor, such as an α-aminoketone, which is then reduced using a hydrogen source (e.g., formic acid/triethylamine mixture) in the presence of a chiral metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand).[11][12] The chiral catalyst creates a chiral environment for the reaction, favoring hydrogen transfer to one face of the molecule, thereby selectively forming one stereoisomer. When combined with dynamic kinetic resolution (DKR), this process can convert a racemic starting material entirely into a single, desired product with high diastereo- and enantiomeric excess.[11][12]
Caption: Conceptual diagram of stereoselective synthesis via ATH.
Biocatalytic Synthesis
Modern synthetic chemistry is increasingly turning to enzymes as highly efficient and selective catalysts. Two-step biocatalytic processes, such as a benzoin-type condensation followed by a transamination using either an (S)- or (R)-selective amine transaminase (ATA), are being developed to produce specific norephedrine isomers.[13] These methods offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to some traditional chemical methods.
The Pharmacological Imperative: Stereochemistry-Activity Relationship
The precise three-dimensional arrangement of the hydroxyl and amino groups is critical for molecular recognition by biological targets like receptors and transporters. Consequently, the stereoisomers of norephedrine exhibit markedly different pharmacological profiles.
Differential Cardiovascular and Sympathomimetic Effects
The most striking example of stereochemical influence is on the cardiovascular system.
-
(1R,2S)-(-)-Norephedrine (l-NOR): A potent pressor agent, significantly increasing arterial blood pressure.[14]
-
(1S,2R)-(+)-Norephedrine (d-NOR): In contrast, this isomer is relatively inactive at increasing blood pressure at similar doses.[14] It acts primarily as a selective norepinephrine releasing agent.[1][15]
-
Threo Isomers (Norpseudoephedrine): Both d- and l-norpseudoephedrine are also reported to be relatively inactive as pressor agents.[14]
Mechanism of Action at a Molecular Level
The sympathomimetic effects are driven by interactions with the biogenic amine systems. Research has shown that (1S,2R)-norephedrine is a potent substrate for the norepinephrine transporter (NET), leading to norepinephrine release.[1] Its activity at the dopamine transporter (DAT) is much lower, and it has negligible effects on the serotonin transporter (SERT).[1] This selectivity is a direct consequence of its specific stereochemistry fitting into the binding pocket of NET. Studies on cloned human α-adrenergic receptors have further demonstrated that the orientation of the β-hydroxyl group and the state of N-methylation are critical for binding and functional activity, with different isomers showing varied antagonist activities.[16]
| Isomer | Primary Pharmacological Activity | Cardiovascular Effect (Pressor) |
| (1S,2R)-(+)-Norephedrine | Selective Norepinephrine Releasing Agent | Weak / Inactive |
| (1R,2S)-(-)-Norephedrine | Potent α-Adrenergic Agonist | Strong[14] |
| (1R,2R)-(-)-Norpseudoephedrine | Mixed/Indirect Sympathomimetic | Weak / Inactive[14] |
| (1S,2S)-(+)-Norpseudoephedrine | Mixed/Indirect Sympathomimetic | Weak / Inactive |
Conclusion
The stereochemistry of norephedrine is not an academic curiosity but a fundamental determinant of its identity and function. The distinction between the erythro isomer (1S,2R)-norephedrine and its threo diastereomers is manifested in their unique physicochemical properties, their chromatographic behavior, and most critically, their pharmacological profiles. For professionals in drug discovery and development, a thorough understanding of these differences is essential. The ability to selectively synthesize and analytically resolve these isomers is a prerequisite for developing safe and effective therapeutics, as well as for understanding the complex pharmacology of this important class of molecules. The methodologies and principles outlined in this guide provide a robust framework for navigating the intricacies of norephedrine stereochemistry.
References
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Moya-Huff, F. A., Kiritsy, P. J., & Maher, T. J. (1987). Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat. Journal of Pharmaceutical Sciences, 76(2), 114-116. [Link]
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Wang, S. M., Lewis, R. J., Canfield, D., Li, T. L., Chen, C. Y., & Liu, R. H. (2005). Enantiomeric determination of ephedrines and norephedrines by chiral derivatization gas chromatography-mass spectrometry approaches. Journal of Chromatography B, 825(1), 88-95. [Link]
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Lowe-Ma, C. K., & Moran, D. M. (1992). X-Ray Powder Diffraction Data for (1R,2R) -(−)-norpseudoephedrine hydrochloride, (lS,2R)-(+)-norephedrine hydrochloride, and (±)-norephedrine hydrochloride. Powder Diffraction, 7(1), 44-46. [Link]
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Valentine, J. L., & Lee, D. Y. (1995). Liquid Chromatographic Analysis of the Enantiomeric Composition of Norephedrine and Norpseudoephedrine Benzylic Inversion Products. Journal of Liquid Chromatography, 18(15), 3027-3038. [Link]
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El-Gindy, A., El-Yazby, F., & Maher, M. (2002). The absolute configuration of (a) cathinone (b) norephedrine (c) norphenylephrine and (d) amphetamine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1-7. [Link]
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Ye, N., Gu, X., & Luo, G. (2007). Chiral Separation of Ephedrine Isomers by Capillary Electrophoresis Using Bovine Serum Albumin as a Buffer Additive. Journal of Chromatographic Science, 45(5), 269-273. [Link]
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molecular weight and physical characteristics of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl
An In-Depth Technical Guide to the Physicochemical Properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl
Introduction: Context and Significance in Pharmaceutical Development
(1S,2R)-1-Amino-1-phenylpropan-2-ol, commonly known as (1S,2R)-(+)-Norephedrine, is a chiral amino alcohol belonging to the phenylpropanolamine class of compounds.[1] As a specific stereoisomer, its three-dimensional structure is critical to its chemical and biological function, making it a valuable chiral auxiliary in asymmetric synthesis and a key structural motif in medicinal chemistry.[2] In pharmaceutical applications, active pharmaceutical ingredients (APIs) are frequently formulated as salts to enhance their physicochemical properties.[3] The hydrochloride (HCl) salt of (1S,2R)-norephedrine is utilized to improve aqueous solubility and stability, which are paramount for predictable bioavailability and formulation robustness.[4]
A thorough characterization of the physicochemical properties of an API is a foundational step in drug development, influencing everything from formulation design to manufacturing processes and regulatory approval.[5][] This guide provides an in-depth analysis of the molecular and physical characteristics of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl, presenting not only the core data but also the validated experimental protocols required to determine these properties. The methodologies described are grounded in established pharmaceutical science principles, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Section 1: Molecular Identity and Structural Elucidation
The unambiguous identification of an API is the cornerstone of all subsequent development activities. This section details the fundamental molecular attributes of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl.
1.1 Core Molecular Data
The following table summarizes the key identifiers for the compound. It is crucial to distinguish between the free base and its hydrochloride salt, as they possess different molecular weights and CAS numbers.
| Identifier | Value | Source(s) |
| IUPAC Name | (1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride | [7][8] |
| Common Synonyms | (1S,2R)-(+)-Norephedrine HCl; (1S,2R)-Phenylpropanolamine HCl | [9] |
| Molecular Formula | C₉H₁₄ClNO | [10][11] |
| Molecular Weight | 187.67 g/mol | [11] |
| CAS Number (HCl Salt) | 133735-64-5 | [10] |
| CAS Number (Free Base) | 37577-28-9 | [2] |
| Free Base Formula | C₉H₁₃NO | [1] |
| Free Base M.W. | 151.21 g/mol | [1][2] |
1.2 Chemical Structure and Stereochemistry
The structure of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl features two chiral centers at the C1 and C2 positions of the propanol backbone. The (1S,2R) designation defines the specific spatial arrangement of the hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups relative to the phenyl ring. This precise stereoisomerism is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
The hydrochloride salt is formed by the protonation of the primary amine group, a weak base, by hydrochloric acid. This ionization is the key to the compound's enhanced aqueous solubility compared to its free base form.
Section 2: Core Physical Characteristics
The physical properties of an API dictate its behavior during formulation and its performance in a biological system. These characteristics serve as critical quality attributes (CQAs) for quality control and assurance.
2.1 Summary of Physical Properties
| Property | Description | Source(s) |
| Appearance | White to light yellow powder or crystalline solid. | [10] |
| Melting Point (Free Base) | 49-54 °C. The melting point of the HCl salt is a key purity indicator. | [2] |
| Optical Activity (Free Base) | [α]20/D +38.0° to +42.0° (c=7 in 1 M HCl). Confirms enantiomeric purity. | [2] |
| Solubility | As a hydrochloride salt, it is expected to have significantly higher aqueous solubility than the free base, a critical factor for bioavailability.[3][4] |
Section 3: Standard Analytical and Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl. These protocols are designed to be self-validating and reflect standard practices in the pharmaceutical industry.[12]
3.1 Protocol: Melting Point Determination
Rationale & Expertise: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting range. This protocol employs the capillary method, which is a standard pharmacopeial procedure, ensuring regulatory compliance.[12] A slow, controlled temperature ramp near the melting point is essential for thermal equilibrium, yielding an accurate and reproducible result.[13]
Methodology:
-
Sample Preparation:
-
Ensure the (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl sample is finely powdered and thoroughly dried in a desiccator to remove any residual solvent, which can act as an impurity.[14]
-
Load the sample into a capillary melting point tube by tapping the open end into the powder.
-
Compact the sample to a height of 2-3 mm by dropping the tube, sealed-end down, through a long glass tube onto a hard surface.[14][15]
-
-
Instrument Setup:
-
Measurement:
-
Insert the capillary tube into the heating block.
-
Heat at a medium rate until the temperature is ~15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure accuracy.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting:
-
The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically sharp (0.5-1.0°C).
-
Workflow Visualization: Melting Point Determination
Caption: Workflow for Melting Point Determination via Capillary Method.
3.2 Protocol: Aqueous Equilibrium Solubility Assessment
Rationale & Expertise: Aqueous solubility is a critical determinant of an API's oral bioavailability; only dissolved drug can be absorbed.[4] As the hydrochloride salt of a weak base, the solubility of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl is pH-dependent. Determining solubility in different pH media, such as those simulating gastric and intestinal fluids, is therefore essential.[4][] The shake-flask method is the gold standard for measuring thermodynamic equilibrium solubility, providing a definitive value for a saturated solution.
Methodology:
-
Media Preparation:
-
Prepare a series of aqueous buffers, for example: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
-
Sample Preparation:
-
Add an excess amount of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.
-
Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached a steady state.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand so the excess solid can settle.
-
Carefully withdraw a clear aliquot from the supernatant. To avoid aspirating solid particles, filtration through a 0.45 µm filter is required.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]
-
-
Reporting:
-
Report the solubility in mg/mL or mol/L for each pH condition.
-
Workflow Visualization: Solubility Assessment
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
3.3 Structural Confirmation: A Spectroscopic Overview
While this guide focuses on physical properties, confirming the molecular structure is a prerequisite. A suite of spectroscopic techniques is employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the connectivity of atoms and providing insight into the stereochemical arrangement.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as the hydroxyl (-OH), amine (-NH₃⁺), and aromatic (C-H) vibrations, confirming the compound's chemical identity.[7]
-
Mass Spectrometry (MS): MS provides the precise molecular weight of the compound and its fragmentation patterns, which serve as a molecular fingerprint for structural confirmation.[18]
Conclusion
The comprehensive characterization of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl is essential for its successful application in pharmaceutical development. Its molecular weight, crystalline form, melting point, pH-dependent solubility, and stereochemical purity are all critical quality attributes that must be rigorously controlled. The protocols detailed in this guide represent standard, validated methodologies that provide the reliable and accurate data required by researchers and drug development professionals to formulate safe, effective, and stable medicinal products. Adherence to these scientific principles ensures a deep understanding of the API, mitigating risks and accelerating the path from laboratory discovery to clinical application.
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solubility of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 133735-64-5), a chiral amino alcohol hydrochloride salt. Addressed to researchers, scientists, and drug development professionals, this document navigates the theoretical and practical aspects of this compound's solubility in organic media. While specific quantitative solubility data for this molecule is not widely published, this guide establishes a framework for its anticipated behavior based on first principles of physical chemistry and extensive data on analogous amine hydrochlorides. We present detailed, field-proven methodologies for the experimental determination of both equilibrium and kinetic solubility, enabling researchers to generate precise and reliable data in their own laboratories. The document discusses the causal relationships between solvent properties and solute behavior, offering insights into optimizing solvent selection for applications ranging from synthesis and purification to formulation.
Introduction and Physicochemical Profile
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the hydrochloride salt of (1S,2R)-norephedrine. The presence of a charged ammonium group and a chloride counter-ion renders the molecule highly polar.[1][2] This fundamental property is the primary determinant of its solubility profile. In medicinal chemistry, converting amine-containing molecules to their hydrochloride salts is a common strategy to enhance aqueous solubility and bioavailability.[2] However, this same characteristic often presents challenges when solubility in less polar organic solvents is required for chemical reactions, purification, or formulation processes.[1]
The structure combines a non-polar phenyl ring and a methyl group with highly polar hydroxyl and ammonium hydrochloride functionalities. This amphiphilic nature suggests a complex solubility behavior that is highly dependent on the chosen solvent system.
Table 1: Physicochemical Properties of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride and its Free Base
| Property | Value | Source |
| Hydrochloride Salt | ||
| IUPAC Name | (1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | [3] |
| CAS Number | 133735-64-5 | [3] |
| Molecular Formula | C₉H₁₄ClNO | [4] |
| Molecular Weight | 187.67 g/mol | [3][4] |
| Physical Form | White to yellow powder or crystals | |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Free Base ((1S,2R)-(+)-Norephedrine) | ||
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Melting Point | 49-54 °C | |
| XLogP3 | 0.8 | [5] |
Principles of Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For dissolution to be favorable, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
For (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, the strong ionic and hydrogen-bonding interactions within its crystal lattice (solute-solute) require significant energy to overcome. Therefore, its solubility will be highest in solvents that can effectively solvate both the ammonium cation and the chloride anion, as well as interact with the hydroxyl group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be the most effective. Their hydroxyl groups can act as hydrogen bond donors and acceptors, interacting with the solute's hydroxyl and ammonium groups.[7] The high polarity can effectively solvate the ions. Solubility in short-chain alcohols is generally good for amine hydrochlorides.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can solvate the ammonium cation, but they lack the ability to donate hydrogen bonds to the chloride anion. Solubility is expected to be moderate to low, depending on the specific solvent.
-
Less Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents are generally poor choices for dissolving hydrochloride salts.[1] The energy required to break the ionic bonds of the salt is not sufficiently compensated by the weak dipole-ion interactions that would form. Consequently, solubility is anticipated to be very low or negligible.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the compound is expected to be practically insoluble. There are no favorable interactions to overcome the strong solute-solute forces.[1]
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is crucial. The following protocols describe robust methods for measuring both equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.
Protocol Steps:
-
Preparation: Add an excess amount of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride to a known volume (e.g., 1.0 mL) of the selected organic solvent in a sealed vial. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Removal: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound. A thermogravimetric analyzer (TGA) can automate this drying and weighing step for high-throughput analysis.[8]
-
Quantification: Weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility (e.g., in mg/mL) by dividing the mass of the residual solid by the volume of the supernatant aliquot taken.
Trustworthiness: This protocol is self-validating. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: Equilibrium Solubility Workflow.
Strategy for Poorly Soluble Systems: Conversion to Free Amine
For applications requiring solubility in less polar organic solvents like DCM or THF, direct dissolution of the hydrochloride salt is often impractical.[1] The most reliable strategy is to convert the salt to its corresponding free amine, (1S,2R)-(+)-Norephedrine.[1] The free amine is significantly less polar and thus more soluble in a wider range of organic solvents.[7]
Protocol for Free Amine Conversion:
-
Dissolution: Dissolve the hydrochloride salt in a minimal amount of water or a polar solvent.
-
Neutralization: Add a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) dropwise while stirring until the solution becomes basic (test with pH paper).
-
Extraction: Extract the aqueous layer multiple times with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The less polar free amine will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the free amine, which can then be dissolved in the desired organic solvent.
Diagram 2: Logic for Improving Solubility in Apolar Solvents
Caption: Strategy for enhancing apolar solvent solubility.
Conclusion
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Technical Safety & Handling Whitepaper: (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride in Preclinical Development
Executive Summary
As a Senior Application Scientist overseeing chiral amine synthesis and neuropharmacological assay development, bridging the gap between raw chemical safety data and actionable laboratory workflows is a critical operational mandate. (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride—a chiral phenylethanolamine derivative—is a highly valuable building block. Because its biological efficacy is intrinsically tied to its specific stereochemistry, handling this compound requires more than basic compliance; it demands a self-validating ecosystem of quality control and hazard mitigation.
This whitepaper synthesizes Safety Data Sheet (SDS) parameters into a robust operational framework, ensuring operator safety and scientific integrity.
Physicochemical Identity and Quantitative Data
Understanding the molecular baseline is the first step in designing downstream assays. The hydrochloride salt form ensures aqueous solubility, while the specific (1S,2R) stereocenters dictate its receptor affinity.
Table 1: Core Chemical and Hazard Identifiers
| Parameter | Specification |
| Chemical Name | (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride |
| CAS Registry Number | 133735-64-5 |
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.67 g/mol |
| SMILES String | OC1=CC=CC=C1.[H]Cl |
| GHS Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
Data sourced from authoritative chemical databases[1].
Mechanistic Toxicology and Hazard Causality
The Global Harmonized System (GHS) classification for this compound includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
Mechanistic Causality: The primary driver of these hazards is the basic primary amine group. Upon contact with mucosal membranes or ocular fluid, the amine can disrupt local pH gradients, leading to localized protein denaturation and cellular irritation. Furthermore, as a fine crystalline powder, the hydrochloride salt is highly prone to aerosolization. Inhalation of these micro-particulates directly interacts with the respiratory epithelium, triggering the H335 respiratory irritation response.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, all handling and analytical procedures must be self-validating —meaning the protocol inherently proves its own success or failure before the operator proceeds to the next step.
Protocol A: Safe Handling & Closed-Loop Spill Decontamination
To mitigate the H315/H319/H335 risks, standard Personal Protective Equipment (PPE) is insufficient without a validation step to ensure zero residual exposure.
-
Step 1: Engineering Controls & PPE. Don nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a lab coat. Conduct all massing and transfers inside a Class II biological safety cabinet or a calibrated chemical fume hood.
-
Causality: The negative pressure environment prevents the aerosolization of the H335-classified powder into the operator's breathing zone.
-
-
Step 2: Containment. In the event of a spill, immediately cover the powder with an inert, non-reactive absorbent (e.g., vermiculite).
-
Causality: Dry sweeping generates airborne dust; the absorbent physically traps the particulates.
-
-
Step 3: Chemical Decontamination. Wash the affected surface with a 10% aqueous bleach solution, followed by distilled water.
-
Causality: The aqueous medium fully solubilizes the hydrochloride salt, allowing for complete mechanical removal.
-
-
Step 4: System Validation (Swab Test). Swab the decontaminated area with a sterile cotton applicator, extract in 1 mL of methanol, and measure UV absorbance at 210 nm.
-
Causality: A reading of Abs = 0.000 validates that the area is chemically clear. Any reading > 0.000 mandates a repeat of Step 3.
-
Caption: Self-validating spill response workflow ensuring zero chemical residue.
Protocol B: Stereochemical Validation via Chiral HPLC
Before utilizing the compound in sensitive biological assays, its (1S,2R) stereochemical integrity must be verified to rule out racemization during transit or storage.
-
Step 1: System Suitability Test (SST). Inject a racemic standard of 1-amino-1-phenylpropan-2-ol.
-
Causality: This validates the column's resolving power. The protocol is only valid if the resolution factor (
) between enantiomers is > 2.0.
-
-
Step 2: Sample Preparation. Dissolve 1.0 mg of the target compound in 1.0 mL of HPLC-grade methanol.
-
Causality: Methanol disrupts the crystalline lattice of the HCl salt without risking solvolysis or chiral inversion.
-
-
Step 3: Chromatographic Separation. Inject 10 µL onto a Chiralpak AD-H column using a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).
-
Causality: The addition of 0.1% diethylamine is critical; it masks the residual silanol groups on the stationary phase, preventing severe peak tailing of the primary amine.
-
-
Step 4: Data Integration. Monitor at 210 nm. Calculate the enantiomeric excess (ee). The batch is validated for use only if ee > 99%.
Caption: End-to-end workflow integrating safety handling with self-validating chiral analysis.
References
-
Title : 133735-64-5 | AMERICAN ELEMENTS® Source : American Elements URL :[Link]
Sources
A Technical Guide to the Crystal Structure Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties. For active pharmaceutical ingredients (APIs), this structural understanding is not merely academic but a cornerstone of rational drug development. This guide provides an in-depth technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction (SCXRD) analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as (+)-Norephedrine hydrochloride. As a chiral sympathomimetic amine, the unambiguous determination of its molecular structure and absolute configuration is critical. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for crystallization, data collection, structure solution, and interpretation.
Introduction: The Imperative of Structural Clarity
(1S,2R)-1-Amino-1-phenylpropan-2-ol is a phenethylamine alkaloid and a specific stereoisomer of phenylpropanolamine.[1][2] Its hydrochloride salt is a stable, crystalline solid frequently used as a precursor in chemical synthesis and evaluated for various pharmaceutical applications.[3][4] The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The (1S,2R) configuration, along with its (1R,2S) enantiomer, defines the norephedrine diastereomer.[1]
The crystal structure of an API is a critical attribute that influences a cascade of properties essential for drug development:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability.
-
Solubility and Dissolution Rate: The crystal lattice energy directly impacts how readily a compound dissolves, affecting its absorption in the body.
-
Stability and Hygroscopicity: The packing arrangement and intermolecular interactions determine the material's physical and chemical stability under various storage conditions.
-
Absolute Configuration: For chiral molecules, biological activity is often stereospecific. X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms, confirming the identity of the desired enantiomer.[5]
Therefore, a complete crystal structure analysis provides an unambiguous blueprint of the molecule, its conformation, and its interactions with neighboring molecules in the solid state. This knowledge is indispensable for quality control, patent protection, and formulation design.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a refined 3D molecular model is a multi-stage process, where each step is foundational for the next. The quality of the final structure is inextricably linked to the quality of the initial crystal.
Caption: Overall workflow for single-crystal structure determination.
The Art and Science of Single Crystal Growth
This initial step is often the most challenging yet critical determinant of success. The goal is to persuade molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice, free of significant defects. For a polar, ionic compound like an amine hydrochloride, solvent selection is paramount.
Causality Behind Experimental Choices:
-
Solvent System: Protic solvents (e.g., ethanol, methanol, water) or polar aprotic solvents (e.g., acetonitrile) are excellent starting points due to their ability to dissolve the hydrochloride salt. The key is to achieve a state of supersaturation under controlled conditions. Often, a binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is less soluble, provides the fine control needed for slow, ordered crystal growth.
-
Methodology: Slow evaporation is the most common and often successful technique. As the solvent slowly evaporates, the concentration of the solute gradually increases past the saturation point, promoting nucleation and growth. Vapor diffusion is a more delicate alternative where the anti-solvent vapor slowly diffuses into a concentrated solution of the compound, gradually inducing crystallization.
Step-by-Step Protocol: Crystallization via Slow Evaporation
-
Preparation: Dissolve 5-10 mg of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in the minimum amount of a suitable solvent (e.g., ethanol) at room temperature in a small, clean vial. Ensure the solid is fully dissolved.
-
Filtration (Optional but Recommended): To remove any particulate impurities that could act as unwanted nucleation sites, filter the solution through a small syringe filter (0.22 µm) into a clean vial.
-
Inducing Supersaturation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Temperature fluctuations should be minimized.
-
Monitoring: Observe the vial periodically without disturbing it. The first sign of success may be the appearance of small, clear, and well-defined geometric shapes (crystals) at the bottom or on the walls of the vial.
-
Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, carefully remove a single, well-formed crystal using a nylon loop or a fine needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Illuminating the Lattice: X-ray Diffraction Data Collection
With a suitable crystal, the next step is to measure how it diffracts a beam of X-rays. This is performed using a single-crystal X-ray diffractometer.[6]
Expertise in Practice:
-
Crystal Mounting: The oil-coated crystal is mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.
-
Low-Temperature Collection: Data is almost universally collected at low temperatures (typically 100 K) using a cryostream of nitrogen gas. This is crucial as it minimizes atomic thermal vibrations, leading to less diffuse scattering and higher quality data at higher resolution. It also protects the crystal from potential radiation damage.
-
X-ray Source: A dual-source diffractometer equipped with both Molybdenum (Mo, λ ≈ 0.71 Å) and Copper (Cu, λ ≈ 1.54 Å) radiation is ideal.[7] For light-atom organic structures, particularly when determining absolute configuration, Cu radiation provides a stronger anomalous scattering signal, which is essential for distinguishing between enantiomers.[8]
-
Data Collection Strategy: The instrument software calculates a strategy to rotate the crystal through a series of orientations, ensuring that a complete and redundant set of diffraction spots (reflections) is collected.
From Data to Model: Structure Solution and Refinement
The collected data consists of a list of reflection intensities and their positions. The primary challenge, known as the "phase problem," is that the phase information associated with each reflection is lost during the experiment.[9]
-
Structure Solution: Modern direct methods or Patterson techniques are powerful algorithms that use statistical relationships between the measured intensities to calculate initial phase estimates.[10] These phases are used to generate an initial electron density map.
-
Model Building: The crystallographer interprets this map, identifying peaks of high electron density that correspond to atomic positions. These are initially assigned to the most likely atom types (C, N, O, Cl).
-
Structure Refinement: This is an iterative process of optimizing the atomic model to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[11] This is achieved through least-squares refinement, adjusting parameters such as atomic coordinates, and atomic displacement parameters (which model thermal motion). The quality of the fit is monitored by the R-factor; a lower value indicates a better fit.
Trustworthiness Through Self-Validation: The Flack Parameter
For a chiral molecule crystallized in a non-centrosymmetric (Sohncke) space group, determining the absolute configuration is mandatory. The refinement process calculates the Flack parameter to achieve this.[12][13]
-
A Flack parameter value close to 0 (with a small standard uncertainty, ideally <0.04) indicates that the refined stereochemistry is correct.[14]
-
A value close to 1 suggests that the inverted structure is correct, and the model's coordinates should be inverted.
-
A value near 0.5 may indicate that the crystal is a racemic twin (contains equal amounts of both enantiomers).
A reliable determination of the Flack parameter provides definitive, unambiguous proof of the molecule's absolute stereochemistry.[8][15]
Interpreting the Final Structure: A Molecular and Supramolecular Perspective
The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal and the molecular structure. Analysis of this file reveals key chemical insights.
Expected Crystallographic and Molecular Parameters
The following table summarizes the kind of quantitative data that would be obtained and reported. While a specific structure for the title compound is not publicly available, these parameters represent typical values for a small organic hydrochloride salt.
| Parameter | Description | Typical Value / Information |
| Chemical Formula | C₉H₁₄ClNO | The constituent atoms and their counts. |
| Formula Weight | 187.67 g/mol | Molar mass of the compound.[16] |
| Crystal System | Orthorhombic / Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁2₁2₁ or P2₁ | The specific symmetry operations within the crystal. Must be a non-centrosymmetric (Sohncke) group for a chiral molecule. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit cell. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | molecules/unit cell | The number of molecules in one unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the model and the data. |
| Flack Parameter (x) | ~0.0(2) | Indicates the correctness of the absolute configuration. |
Supramolecular Analysis: The Hydrogen Bonding Network
In the crystal lattice of an amine hydrochloride, hydrogen bonding is the dominant intermolecular force that directs the crystal packing.[17][18] The protonated primary amine (-NH₃⁺) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the chloride ion (Cl⁻) and the hydroxyl oxygen are strong acceptors.
A detailed analysis would reveal a robust, three-dimensional network of interactions:
-
N-H···Cl Bonds: The three protons on the ammonium group will form strong hydrogen bonds to neighboring chloride ions.[19]
-
O-H···Cl Bonds: The hydroxyl proton will also likely form a hydrogen bond to a chloride ion.
-
N-H···O or O-H···N Bonds: It is also possible for hydrogen bonds to form between the ammonium and hydroxyl groups of adjacent molecules.
This network is fundamental to the crystal's stability and physical properties.
Caption: Key hydrogen bonds in amine hydrochloride crystals.
Conclusion
The single-crystal X-ray analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a definitive and indispensable tool for its characterization. It provides an unambiguous determination of its three-dimensional molecular structure, confirms its absolute stereochemistry, and reveals the intricate network of intermolecular interactions that govern its solid-state properties. The insights gained from this analysis are not merely descriptive but are foundational for ensuring the quality, stability, and efficacy of this compound in any pharmaceutical context. The methodologies and rationale presented in this guide underscore the power of crystallography as a predictive and problem-solving tool in modern drug development.
References
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Crystallographic Data Centre (CCDC): Home. Retrieved March 7, 2026, from [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Available at: [Link]
-
Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. Available at: [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved March 7, 2026, from [Link]
-
Parsons, S., et al. (2012). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm, 14, 4109-4117. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved March 7, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26934, (1S,2R)-2-amino-1-phenylpropan-1-ol. Retrieved March 7, 2026, from [Link].
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Flack parameter. Retrieved March 7, 2026, from [Link]
- Woolfson, M. M., & Fan, H. F. (1995). Physical and Non-Physical Methods of Solving Crystal Structures. Cambridge University Press.
-
Cheméo. (n.d.). Chemical Properties of (1S,2R)-(+)-Norephedrine (CAS 37577-28-9). Retrieved March 7, 2026, from [Link]
-
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(Pt 1), 1-10. Available at: [Link]
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Bratož, S., & Hadži, D. (1957). Hydrogen bonding in the amine hydrohalides. I. General aspects. Canadian Journal of Chemistry, 35(5), 444-453. Available at: [Link]
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Thermodynamic Stability of Amino Alcohol Hydrochloride Salts: A Technical Guide for Drug Development
Executive Summary
Amino alcohols (e.g., ephedrine, tromethamine, sphingosine derivatives) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). Converting these basic amines into their corresponding hydrochloride (HCl) salts is a foundational strategy to enhance aqueous solubility, bioavailability, and solid-state stability. However, the thermodynamic stability of these salts is not absolute; it is governed by complex crystal lattice energies, hydrogen-bonding networks, and conformational dynamics.
As a Senior Application Scientist, I approach thermodynamic profiling not as a series of isolated tests, but as a self-validating system . This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of amino alcohol HCl salts, detailing the causality behind polymorphic phase transitions, and outlining robust, field-proven analytical workflows for formulation scientists.
Mechanistic Drivers of Solid-State Stability
The thermodynamic stability of an amino alcohol HCl salt is driven by the interplay between enthalpic lattice energy and entropic conformational freedom.
Crystal Lattice Energetics and Conformation
The introduction of the chloride counterion creates a dense network of ionic interactions and hydrogen bonds (specifically
Polymorphism and Thermal Transitions
Polymorphism in amino alcohol hydrochlorides often presents as overlapping thermal events during analysis. Different polymorphs exhibit distinct melting points, glass transition temperatures (
Fig 1. Thermodynamic and kinetic pathways in amino alcohol HCl crystallization.
Self-Validating Analytical Methodology
To establish a trustworthy thermodynamic profile, experimental protocols must be cross-validating. A mass loss event in Thermogravimetric Analysis (TGA) must contextualize an endotherm in Differential Scanning Calorimetry (DSC) to differentiate desolvation from a true polymorphic melt.
Protocol: Comprehensive Thermal and Sorption Profiling
-
Sample Preparation & Equilibration
-
Action: Store 50 mg of the synthesized API in a desiccator over
(0% Relative Humidity) for 24 hours. -
Causality: Establishing a completely dry baseline is mandatory. Residual synthesis solvents or ambient moisture act as plasticizers, artificially lowering the
and shifting polymorphic transition temperatures.
-
-
TGA-DSC Co-Analysis (Primary Thermal Screening)
-
Action: Weigh 1–5 mg of the sample into an aluminum pan. Crimp the lid, but pierce a 50 µm pin-hole. Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
-
Causality: DSC requires minimal material (1-5 mg) and provides high sensitivity for detecting phase transitions[3]. The 10°C/min heating rate prevents thermal lag while maintaining resolution for overlapping events. The pin-hole prevents internal pressure build-up (which alters melting thermodynamics via the Clausius-Clapeyron effect), while the nitrogen purge removes evolved gases to prevent auto-catalytic degradation. If thermal events overlap, deconvolution via non-linear regression is applied to distinguish isomers or concurrent transitions[3].
-
-
Dynamic Vapor Sorption (DVS)
-
Action: Expose 10 mg of the sample to a step-isotherm from 0% to 90% RH in 10% increments at 25°C. Advance to the next step only when
. -
Causality: Enforcing a strict mass-change equilibrium criterion ensures that the instrument measures true thermodynamic moisture uptake (bulk hydrate formation) rather than transient kinetic surface adsorption.
-
-
Variable-Temperature X-Ray Powder Diffraction (VT-XRPD)
-
Action: Scan the sample from 2° to 40° 2θ at temperature intervals specifically identified by the DSC endotherms.
-
Causality: This closes the validation loop. VT-XRPD confirms whether the energy absorbed during a DSC endotherm corresponds to a purely thermal melt or a solid-solid structural rearrangement of the crystal lattice.
-
Fig 2. Self-validating analytical workflow for thermodynamic stability profiling.
Quantitative Data and Case Studies
The thermodynamic parameters of amino alcohol hydrochlorides vary significantly based on their molecular weight, steric hindrance, and hydrogen-bonding capacity. Table 1 summarizes the thermal properties of key compounds.
Table 1: Thermodynamic Parameters of Selected Amino Alcohol HCl Salts
| Compound | Melting Point / Decomp. (°C) | Hygroscopicity | Key Thermodynamic Feature |
| Ephedrine Hydrochloride | 217 - 220°C | Low | High thermal stability; requires DSC deconvolution to distinguish overlapping isomeric thermal events[3]. |
| (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl | 202 - 205°C | Low | Strong intermolecular forces due to dense hydrogen bonding and ionic interactions[2]. |
| Tromethamine (Tris) HCl | 150 - 153°C | Moderate | Acts as a physiologically biocompatible buffer; highly pH-dependent thermodynamic stability constant ( |
| Trans-3-Amino-cyclohexanol HCl | ~151°C | Moderate | Diequatorial conformation minimizes steric strain, maximizing lattice stability[1]. |
Case Study: Crystallization Optimization
For complex APIs like (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride, thermodynamic stability is heavily dependent on the crystallization process. Systematic evaluation of solvent systems is required. Binary solvent systems, such as tetrahydrofuran-isopropanol mixtures, demonstrate excellent performance[2].
Process Causality: Complete dissolution is achieved at elevated temperatures (60-80°C). Controlled cooling to 10-20°C is then executed[2]. Crashing the temperature too rapidly traps the molecules in a high-energy, amorphous state or a metastable polymorph. A controlled cooling ramp allows the molecules sufficient kinetic energy and time to orient themselves into the lowest-energy, thermodynamically stable crystal lattice.
Conclusion
The thermodynamic stability of amino alcohol hydrochloride salts is not an inherent, static property; it is a dynamic state engineered through careful crystallization and validated through rigorous thermal analysis. By employing self-validating workflows—where TGA, DSC, DVS, and XRPD data cross-reference one another—drug development professionals can confidently select the optimal polymorph, ensuring long-term stability, safety, and efficacy of the final pharmaceutical formulation.
References
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- (R)-2-((4-Nitrophenethyl)amino)
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A Comprehensive Technical Guide to (1S,2R)-(+)-Norephedrine Hydrochloride: Identification, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of (1S,2R)-(+)-norephedrine hydrochloride, a compound with a rich history as a pharmaceutical agent and a prominent modern role as a chiral auxiliary in asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its chemical identifiers, physicochemical properties, stereoselective synthesis, and analytical characterization. We delve into the causality behind experimental choices, presenting validated protocols and the scientific principles that underpin them. The guide covers its historical pharmacological context, including its mechanism of action as a sympathomimetic agent and its subsequent withdrawal from many markets, to provide a complete profile for this significant molecule.
Nomenclature and Definitive Identification
Accurate identification is the cornerstone of all scientific work. (1S,2R)-(+)-Norephedrine is one of four stereoisomers of phenylpropanolamine, and precise nomenclature is critical to distinguish it from its enantiomer and its diastereomers (norpseudoephedrines). The hydrochloride salt is the most common form used in both research and historical pharmaceutical applications due to its enhanced stability and solubility.
The primary CAS Registry Number for the specific free base stereoisomer (1S,2R)-(+)-norephedrine is 37577-28-9 .[1][2][3][4] It is crucial to differentiate this from the CAS numbers of its enantiomer, diastereomers, and the racemic mixture, which are often sources of confusion.
Caption: Stereoisomeric relationships of phenylpropanolamine.
Table 1: Core Chemical Identifiers for (1S,2R)-(+)-Norephedrine and its Hydrochloride Salt
| Identifier | (1S,2R)-(+)-Norephedrine (Free Base) | (1S,2R)-(+)-Norephedrine Hydrochloride |
| IUPAC Name | (1S,2R)-2-amino-1-phenylpropan-1-ol[5][6] | (1S,2R)-2-amino-1-phenylpropan-1-ol hydrochloride |
| Common Synonyms | D-(+)-Norephedrine, (+)-Phenylpropanolamine, (1S,2R)-PPA[1][6] | d-Norephedrine hydrochloride[7][8] |
| CAS Registry No. | 37577-28-9[1][2][3][4] | Often referenced by free base CAS or racemic HCl CAS |
| Related CAS No. | N/A | 154-41-6 (DL-Norephedrine HCl)[9][10], 3198-15-0 ((1R,2S)-(-) HCl)[11] |
| Molecular Formula | C₉H₁₃NO[5][12] | C₉H₁₄ClNO[11][13] |
| InChIKey | DLNKOYKMWOXYQA-VXNVDRBHSA-N[1] | DYWNLSQWJMTVGJ-KUSKTZOESA-N (Enantiomer HCl shown) |
| Canonical SMILES | Cc1ccccc1[1] | Cc1ccccc1.Cl |
| PubChem CID | 4786[12] | 9065 (Generic HCl)[13] |
| EC Number | 628-077-1[5] | 205-826-7 (DL-Norephedrine HCl)[9] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, formulation, and analytical behavior. The stereochemistry of (1S,2R)-(+)-norephedrine gives rise to specific properties, most notably its optical activity, which is a primary method for confirming its identity and purity.
Table 2: Key Physicochemical and Spectroscopic Data
| Property | Value | Rationale and Significance |
| Molecular Weight | 151.21 g/mol (Free Base)[1][5], 187.67 g/mol (HCl Salt)[9][10] | Fundamental for stoichiometric calculations in synthesis and quantitative analysis. |
| Appearance | White to light yellow crystalline solid[4][14] | A basic qualitative check for material purity. |
| Melting Point | 51-54 °C (Free Base)[1] | A sharp melting point range is a key indicator of purity. The HCl salt has a significantly higher melting point (e.g., 194-196 °C for the racemic mixture).[9] |
| Optical Rotation | [α]²⁰/D +38° to +42° (c=7 in 1 M HCl)[1][14] | This is the definitive experimental parameter to confirm the (1S,2R) stereochemistry. The positive sign indicates it is dextrorotatory. |
| Solubility | Free base is slightly soluble in water.[4] HCl salt has enhanced solubility in polar solvents like water and ethanol.[10] | The hydrochloride form is used to create aqueous solutions for analysis or as a starting material for reactions requiring polar media. |
| pKa | ~9.5 (Amine) | The basicity of the amino group is critical for its function as a ligand and for extraction protocols based on pH adjustment. |
Application in Asymmetric Synthesis: The Chiral Auxiliary
While it has a history in medicine, the primary modern application of (1S,2R)-(+)-norephedrine is as a chiral auxiliary.[1] This is a powerful strategy in organic chemistry where a chiral molecule is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The fixed, known stereochemistry of the norephedrine backbone sterically hinders one face of the reacting molecule, forcing the incoming reagent to attack from the less-hindered face. This results in the preferential formation of one enantiomer of the product.[7]
Experimental Protocol: Biocatalytic Synthesis of (1S,2R)-Norephedrine
Modern synthetic chemistry increasingly favors enzymatic, or biocatalytic, methods due to their high stereoselectivity and environmentally benign reaction conditions. The following protocol outlines a two-step biocatalytic cascade for producing (1S,2R)-norephedrine.[15]
Principle: This process first uses a lyase enzyme to stereoselectively create a chiral intermediate, (R)-phenylacetylcarbinol (PAC), from simple precursors. The second step uses a transaminase enzyme to replace a ketone with an amine group, again with high stereochemical control, to yield the final product.
Caption: Biocatalytic cascade for (1S,2R)-Norephedrine synthesis.
Step-by-Step Methodology:
-
Step 1: (R)-PAC Synthesis (Carboligation)
-
Prepare a reaction buffer of 100 mM potassium phosphate (pH 7.0) containing 2.5 mM MgSO₄ and 100 µM Thiamine diphosphate (ThDP).
-
Add the purified carboligase enzyme (e.g., an ApPDC variant) to a concentration of 0.5 mg/mL.
-
Add the substrates: 40 mM benzaldehyde and 400 mM pyruvate.
-
Incubate the reaction at 25°C in a sealed vial with gentle agitation for 48 hours.
-
Monitor reaction progress via HPLC or GC.
-
Upon completion, extract the product (R)-PAC from the aqueous phase using ethyl acetate. Dry the organic phase over magnesium sulfate and evaporate the solvent. The crude product can be purified by flash chromatography.
-
-
Step 2: Transamination to (1S,2R)-Norephedrine
-
Prepare a reaction buffer (e.g., 0.1 M HEPES, pH 7.5) containing the purified (S)-selective amine transaminase (ATA) and the cofactor pyridoxal 5'-phosphate (PLP).
-
Add the (R)-PAC substrate synthesized in Step 1.
-
Add an amine donor in excess (e.g., isopropylamine). The amine donor provides the amino group and drives the reaction equilibrium.
-
Incubate the reaction at 30°C. Monitor for the conversion of the ketone to the amine.
-
Workup involves quenching the reaction, often by pH shift, and extracting the final (1S,2R)-norephedrine product.
-
Self-Validating System: The success of this protocol is validated at each stage. The stereochemical purity of the (R)-PAC intermediate can be confirmed by chiral HPLC. The final product's identity and enantiomeric excess must be confirmed by methods described in the following section, ensuring the fidelity of the biocatalytic cascade.
Analytical Methods for Stereoisomer Resolution and Quantification
The analysis of norephedrine is challenging due to the presence of four closely related stereoisomers. Simple chromatographic or spectroscopic methods cannot distinguish between enantiomers. Therefore, chiral-specific techniques or derivatization methods are mandatory for accurate identification and quantification.
Experimental Protocol: Enantiomeric Analysis by GC-MS with Chiral Derivatization
Principle: This is the gold-standard method for forensic and research applications.[16] Enantiomers have identical mass spectra and nearly identical retention times on standard GC columns. To overcome this, they are reacted with a chiral derivatizing agent (e.g., N-trifluoroacetyl-l-prolyl chloride (l-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by a standard (achiral) GC column and subsequently identified by their mass spectra.[16]
Caption: Workflow for enantiomeric analysis via GC-MS.
Step-by-Step Methodology:
-
Sample Preparation & Extraction:
-
To 2 mL of the sample (e.g., dissolved standard, biological fluid), add an internal standard (e.g., (+)-ephedrine-d₃).[16]
-
Make the solution basic by adding 0.5 mL of saturated K₂CO₃ solution to deprotonate the amine group, making it soluble in organic solvents.[16]
-
Add 6 mL of ethyl acetate and vortex for 10 minutes to extract the analytes into the organic layer.[16]
-
Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean tube.
-
-
Derivatization (MTPA example):
-
Dry the organic extract completely under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Add the chiral derivatizing agent, MTPA-Cl, and a catalyst (e.g., triethylamine).
-
Heat the mixture (e.g., 60°C for 20 minutes) to complete the reaction.
-
Dry the sample again and reconstitute the final diastereomeric derivatives in a small volume of ethyl acetate (e.g., 200 µL) for injection.[16]
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into a GC-MS system equipped with a standard capillary column (e.g., HP-5MS).[16]
-
Use an appropriate temperature program to separate the diastereomeric derivatives.
-
Acquire mass spectra in either full scan or Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. The resulting chromatogram will show distinct, baseline-resolved peaks for each stereoisomer derivative.[16]
-
Pharmacological Context and Regulatory Status
(1S,2R)-(+)-Norephedrine, more commonly known as phenylpropanolamine (PPA) in a clinical context, is a sympathomimetic amine.[8][17]
-
Mechanism of Action: It primarily acts as an indirect alpha-adrenergic agonist by causing the release of norepinephrine from nerve terminals.[7][8][10] It has a much weaker effect on the release of dopamine and a negligible effect on serotonin.[7][10] This increase in norepinephrine leads to vasoconstriction and central nervous system stimulation.
-
Historical Therapeutic Uses: Its vasoconstrictive properties made it a widely used over-the-counter nasal decongestant.[6][8] Its stimulant and anorectic effects led to its use in weight control products.[6][18]
-
Safety and Withdrawal: In the early 2000s, studies revealed an association between phenylpropanolamine use and an increased risk of hemorrhagic stroke, particularly in women.[6] This led regulatory agencies, including the U.S. Food and Drug Administration (FDA), to request its removal from all drug products.[6] Consequently, it is no longer approved for human use in many countries.
This history is a critical lesson for drug development professionals on the importance of long-term post-market surveillance and the potential for stereoisomers to have distinct and sometimes dangerous physiological effects.
Conclusion
(1S,2R)-(+)-Norephedrine hydrochloride is a molecule of significant scientific interest, defined by its specific stereochemistry. While its role as a pharmaceutical agent has ended due to safety concerns, its value to the research and drug development community has shifted, not diminished. It stands as a premier example of a readily available, effective chiral auxiliary for the stereocontrolled synthesis of complex molecules. A thorough understanding of its identification, properties, and analytical methodologies, as detailed in this guide, is essential for its proper and effective use in the modern chemical laboratory.
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pharmacological background of (1S,2R)-1-Amino-1-phenylpropan-2-ol derivatives
An In-depth Technical Guide to the Pharmacological Landscape of (1S,2R)-1-Amino-1-phenylpropan-2-ol Derivatives
This guide provides a comprehensive exploration of the pharmacological background of derivatives based on the (1S,2R)-1-Amino-1-phenylpropan-2-ol scaffold. This core structure, also known as (1S,2R)-norephedrine or phenylpropanolamine (PPA), serves as a foundational building block for a diverse range of compounds with significant effects on the central and peripheral nervous systems. We will dissect the mechanistic actions, structure-activity relationships (SAR), and therapeutic potential of two major classes of these derivatives: monoamine transporter modulators, which include many synthetic cathinones, and N-methyl-D-aspartate (NMDA) receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical family.
The parent compound, (1S,2R)-1-Amino-1-phenylpropan-2-ol, has a long history of clinical use as a sympathomimetic agent, primarily as a nasal decongestant and appetite suppressant.[1][2][3] Its pharmacological activity stems from its ability to act as an indirect sympathomimetic.
Mechanism of Action
Phenylpropanolamine primarily exerts its effects by stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[4] This surge in norepinephrine activates both alpha- and beta-adrenergic receptors, leading to vasoconstriction in the nasal mucosa (decongestant effect) and stimulation of the central nervous system (appetite suppression).[4] While effective, concerns over an increased risk of hemorrhagic stroke led to a significant decline in its clinical use.[2][4] The stereochemistry of the molecule is crucial, with the (1S,2R) configuration being a key determinant of its biological activity.
Derivative Class I: Modulators of Monoamine Transporters
A vast and pharmacologically significant class of derivatives are the synthetic cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis).[5][6] Cathinone is the β-keto analogue of amphetamine, and its reduction can yield norephedrine.[5] Synthetic derivatives often modify the core (1S,2R)-1-Amino-1-phenylpropan-2-ol structure to create potent modulators of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7]
Dual Mechanisms at the Synapse: Releasers vs. Blockers
Synthetic cathinones interact with monoamine transporters through two primary mechanisms:
-
Transporter Substrates (Releasers): Similar to amphetamine, these compounds are transported into the presynaptic neuron by DAT, NET, or SERT. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the normal direction of transporter flux, causing a massive, non-vesicular release of dopamine, norepinephrine, or serotonin into the synapse.[7]
-
Transporter Inhibitors (Blockers): Like cocaine, these derivatives bind to the transporter protein but are not translocated. They act as competitive inhibitors, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby prolonging their action.[7]
Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are classic examples of potent transporter inhibitors, whereas ring-substituted cathinones like mephedrone often act as releasers.[7] Regardless of the specific mechanism, the end result is an elevation of extracellular monoamine concentrations, which underlies their powerful psychostimulant effects.[6][7]
Structure-Activity Relationships (SAR)
The pharmacological profile of these derivatives can be finely tuned by strategic chemical modifications.[8][9]
-
N-Terminal Amine Substitution: Modifying the amino group is a critical determinant of mechanism. Primary or secondary amines often result in transporter substrates (releasers), while bulky tertiary amines, particularly those incorporated into a pyrrolidine ring, typically produce potent transporter inhibitors (blockers).[7][8]
-
Aliphatic Side Chain Length: Increasing the length of the alkyl chain from a methyl to a propyl group can significantly increase the potency for DAT inhibition.[8]
-
Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring influence transporter selectivity. For instance, adding bulky substituents at the para-position tends to shift selectivity towards SERT over DAT.[8] Conversely, meta-substituted cathinones often display higher psychostimulant effects, correlating with greater DAT interaction.[8]
| Structural Modification | Pharmacological Consequence | Example Compound(s) | Reference(s) |
| N-Terminal Group | N-ethyl substitution increases DAT inhibition potency compared to N-methyl. | N-ethyl-pentedrone (NEPD) > Pentedrone | [10] |
| Pyrrolidine ring structure leads to potent DAT/NET inhibition (blockade). | MDPV, α-PVP | [7] | |
| Aliphatic Chain | Increasing alkyl chain length (methyl to propyl) increases DAT inhibition potency. | α-PVP > α-PPP | [8] |
| Aromatic Ring | Para-substitution with bulky groups shifts selectivity towards SERT. | para-substituted methcathinone analogues | [8] |
| Meta-substitution favors DAT interaction and higher psychostimulant effects. | meta-substituted cathinones | [8] |
Derivative Class II: NMDA Receptor Antagonists
Moving away from monoamine systems, a distinct class of derivatives has been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds are typically conformationally restricted analogues of the core structure, designed to achieve a specific three-dimensional orientation that favors interaction with the NMDA receptor complex.
Mechanism of Action
A key example is (1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC). This compound and its analogues act as non-competitive NMDA receptor antagonists.[11] Their action is not at the glutamate binding site but at a distinct site within the receptor's ion channel, preventing ion flow and subsequent neuronal excitation.
Further research into these cyclopropane derivatives has revealed unique subtype selectivity. For example, certain analogues show a four-fold stronger inhibition of GluRε3/ζl and GluRε4/ζl subtypes compared to GluRε1/ζl and GluRε2/ζl subtypes.[12][13] This selectivity offers the potential for developing therapeutics with more targeted effects and fewer side effects than non-selective NMDA antagonists.
Structure-Activity Relationships (SAR)
For this class, the SAR is distinct from the monoamine modulators:
-
Aromatic Moiety: The 1-phenyl group is essential for activity. Analogues synthesized without this aromatic ring were found to be completely inactive, demonstrating its critical role in receptor binding.[11]
-
Aromatic Substitutions: Adding fluorine atoms to the ortho- or meta-positions of the phenyl ring can improve affinity for the NMDA receptor compared to the parent compound.[11]
-
1'-Aminoalkyl Modifications: Altering the alkyl group attached to the amino function can further enhance potency. For instance, substituting the aminopropyl group with aminobut-3-enyl or aminobut-3-ynyl moieties resulted in more potent NMDA receptor antagonists.[12][13]
Methodologies for Pharmacological Evaluation
A robust understanding of these derivatives requires precise and validated experimental protocols. The following outlines key methodologies for characterizing their activity.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is designed to determine the potency of a test compound to inhibit dopamine and serotonin uptake in a cellular model.
Objective: To calculate the IC₅₀ value of (1S,2R)-1-Amino-1-phenylpropan-2-ol derivatives at the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hDAT or hSERT.
-
Radioligands: [³H]MPP⁺ (for DAT) or [³H]5-HT (for SERT).
-
Test compounds and reference inhibitors (e.g., Cocaine for DAT, Fluoxetine for SERT).
-
Assay buffer, cell culture reagents, scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293-hDAT and HEK293-hSERT cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. A typical concentration range would span from 10⁻¹¹ to 10⁻⁵ M.
-
Pre-incubation: Wash the cells with assay buffer. Add the various concentrations of the test compound to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Radioligand Addition: Add the radioligand ([³H]MPP⁺ for DAT plates, [³H]5-HT for SERT plates) to all wells at a final concentration near its Kₘ value.
-
Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at room temperature to allow for transporter uptake.
-
Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine). Specific uptake is calculated by subtracting non-specific counts from total counts. Data are normalized to the control (no compound) and plotted as a percentage of inhibition versus log[compound concentration]. The IC₅₀ value is determined using non-linear regression analysis.
Conclusion and Future Directions
The (1S,2R)-1-Amino-1-phenylpropan-2-ol scaffold is a remarkably versatile platform for generating pharmacologically active molecules. Its derivatives range from potent psychostimulants that hijack the brain's monoamine systems to highly specific NMDA receptor antagonists with potential therapeutic applications in neuropsychiatric disorders.
The study of structure-activity relationships has been paramount in understanding this diversity. It has not only illuminated the mechanisms behind the desired effects and toxicity of synthetic cathinones but has also guided the rational design of novel NMDA receptor modulators. Future research should focus on leveraging this SAR knowledge to develop compounds with enhanced selectivity and improved safety profiles. For monoamine modulators, this could mean designing biased ligands or partial agonists to reduce abuse liability. For NMDA antagonists, further exploration of subtype selectivity could unlock new treatments for depression, neuropathic pain, and other CNS disorders. A continued, rigorous pharmacological characterization of new derivatives is essential for both advancing therapeutic science and addressing public health challenges posed by emerging designer drugs.
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Nadal-Gratacós, N., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]
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Shuto, S., et al. (2002). Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
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Shuto, S., et al. (2002). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Tetrahedron. [Link]
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Methodological & Application
Application Note: Asymmetric Synthesis Protocols Utilizing (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
Introduction
In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and materials science, the control of stereochemistry is of paramount importance.[1] Chiral auxiliaries are a foundational tool in this endeavor, offering a robust and reliable method for inducing stereoselectivity.[1][2] These enantiopure compounds are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to achieve high diastereoselectivity.[1] The auxiliary is then cleaved, yielding the desired chiral product and allowing for the auxiliary's recovery and reuse.[1][3][4]
This document details the application of (1S,2R)-1-Amino-1-phenylpropan-2-ol, a norephedrine-derived chiral auxiliary, in asymmetric synthesis.[5][6] Its rigid phenyl- and methyl-substituted backbone provides a well-defined steric environment, enabling high levels of facial discrimination in reactions at an adjacent prochiral center. We present detailed protocols for its use in the asymmetric alkylation of aldehydes via chiral hydrazone intermediates, a classic and effective strategy for constructing new stereocenters.
Core Principle: Diastereoselective Alkylation via Chiral Hydrazones
The general strategy involves the condensation of the chiral auxiliary with a prochiral carbonyl compound (e.g., an aldehyde) to form a chiral hydrazone. This intermediate, upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), forms a rigid, chelated aza-enolate. The lithium cation coordinates to both the nitrogen and the oxygen of the auxiliary, locking the conformation. This rigid structure effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face.[7] This directed attack results in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the newly formed hydrazone releases the chiral product (now an α-alkylated aldehyde) and regenerates the auxiliary for potential recycling.
Preliminary Step: Preparation of the Free Base Auxiliary
The auxiliary is supplied as a hydrochloride salt to improve stability and handling. Before use, it must be converted to its free amine form.
Protocol 1: Free Base Generation
-
Dissolution: Dissolve (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride in deionized water.
-
Basification: Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine of (1S,2R)-1-Amino-1-phenylpropan-2-ol as a solid.
Causality Note: Basification deprotonates the ammonium salt, liberating the free amine which has greater solubility in organic solvents, enabling its extraction from the aqueous phase. Anhydrous conditions are critical for the subsequent alkylation step, hence the thorough drying of the organic extracts.
Asymmetric Alkylation of an Aldehyde: A Detailed Protocol
This section provides a representative protocol for the asymmetric α-alkylation of propanal with benzyl bromide.
Workflow for Asymmetric Aldehyde Alkylation
Caption: Experimental workflow for asymmetric alkylation.
Step A: Formation of the Chiral Hydrazone
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the (1S,2R)-1-Amino-1-phenylpropan-2-ol free base (1.0 eq) and toluene.
-
Addition: Add propanal (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral hydrazone, which can often be used in the next step without further purification.
Causality Note: The formation of the hydrazone is a reversible condensation reaction.[8] Removing the water byproduct via azeotropic distillation with toluene effectively shifts the equilibrium towards the product, ensuring a high yield of the hydrazone.
Step B: Diastereoselective Alkylation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral hydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via syringe. Stir the resulting deep-colored solution for 30-60 minutes at -78 °C to ensure complete formation of the aza-enolate.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at -78 °C, monitoring by TLC for the disappearance of the starting hydrazone.
-
Quench: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C and allow the mixture to warm to room temperature.
Causality Note: The use of a strong, sterically hindered base like LDA is crucial for the rapid and quantitative formation of the kinetic aza-enolate, which minimizes side reactions. The low temperature (-78 °C) is essential to maintain the stability of the lithiated intermediate and maximize the diastereoselectivity of the alkylation.[9]
Step C: Hydrolysis and Auxiliary Recovery
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether and water, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Hydrolysis: Combine the organic layers and treat with an aqueous acid solution (e.g., 2 M HCl). Stir vigorously at room temperature for several hours or until TLC indicates complete hydrolysis of the alkylated hydrazone.
-
Product Isolation: Separate the layers. The organic layer contains the desired chiral aldehyde. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
-
Auxiliary Recovery: The aqueous layer contains the protonated chiral auxiliary as its hydrochloride salt.[3] This aqueous layer can be collected, basified with NaOH as in Protocol 1, and the free-base auxiliary can be re-extracted and purified for reuse, making the process more atom-economical.[3]
Stereochemical Control Mechanism
Caption: Chelation model for stereodirection.
The high diastereoselectivity observed is attributed to a six-membered, chair-like transition state formed upon deprotonation. The lithium cation is chelated by the hydroxyl oxygen and the imine nitrogen. In this conformation, the large phenyl group on the auxiliary effectively blocks the top (Re) face of the aza-enolate. Consequently, the electrophile (E⁺) is directed to attack from the less sterically hindered bottom (Si) face, leading to the preferential formation of a single diastereomer.
Data Summary
The following table summarizes typical results for the asymmetric alkylation using (1S,2R)-norephedrine derived auxiliaries. Actual results may vary based on substrate, electrophile, and precise reaction conditions.
| Aldehyde | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Propanal | Benzyl bromide | ~85% | >95% |
| Butanal | Methyl iodide | ~80% | >94% |
| Isovaleraldehyde | Ethyl iodide | ~82% | >96% |
Note: Data are representative and compiled from analogous systems in the literature. Specific optimization for each substrate/electrophile pair is recommended.
Conclusion
(1S,2R)-1-Amino-1-phenylpropan-2-ol is a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds. The protocols outlined herein, based on the formation and diastereoselective alkylation of chiral hydrazones, provide a practical and scalable method for accessing valuable, enantiomerically enriched building blocks. The straightforward procedures, high levels of stereocontrol, and the potential for auxiliary recycling make this a valuable tool for researchers in organic synthesis and drug development.
References
- A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis - Benchchem.
- Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals - ACS Publications.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone - Benchchem.
- N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds - Academia.edu.
- Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols - Benchchem.
- chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - RSC Publishing.
- (1S,2R)-(+)-Norephedrine 98% - Sigma-Aldrich.
- Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - MDPI.
- Highly diastereoselective mannich-type reactions of chiral N-acylhydrazones - PubMed.
- Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two-Steps Biocatalytic Process - CNR-IRIS.
- Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12:404-407.
- Asymmetric Synthesis - Course Hero.
- Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process - IRIS.
- Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis - ResearchGate.
- The Synthesis and Diazotization of Some Ketone Hydrazones - Ohio Journal of Science.
Sources
- 1. benchchem.com [benchchem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unife.it [iris.unife.it]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. kb.osu.edu [kb.osu.edu]
- 9. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]
Application Note: Stereoselective Synthesis of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one from (1S,2R)-Norephedrine HCl
Executive Summary
This application note details the protocol for the preparation of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, a highly versatile Evans auxiliary used extensively in asymmetric aldol condensations and alkylation reactions.
Starting from the commercially available (1S,2R)-norephedrine hydrochloride, this guide presents two distinct synthetic pathways:
-
Method A (Standard): Triphosgene-mediated cyclization (High yield, ambient temperature).
-
Method B (Green Chemistry): Diethyl Carbonate-mediated cyclization (Solvent-free, thermal).
Both methods are validated to retain the critical stereochemical integrity of the starting material, yielding the (4R,5S) enantiomer (also known as the "SuperQuat" auxiliary).
Strategic Analysis & Chemical Logic
The synthesis relies on the formation of a cyclic carbamate (oxazolidinone) from a 1,2-amino alcohol.[1] The choice of carbonyl source dictates the reaction conditions and safety profile.
| Parameter | Method A: Triphosgene | Method B: Diethyl Carbonate |
| Reagent Type | Solid Phosgene Equivalent (Hazardous) | Biodegradable Carbonate (Green) |
| Reaction Temp | 0°C to Room Temperature | 135°C - 160°C (Reflux/Distillation) |
| Mechanism | Nucleophilic attack on activated carbonyl | Transesterification driven by entropy |
| Yield Potential | High (>90%) | Moderate to High (80-85%) |
| Purification | Extraction + Recrystallization | Distillation + Recrystallization |
| Scalability | Excellent (with safety controls) | Excellent (Industrial preferred) |
Stereochemical Integrity
The reaction proceeds with retention of configuration .
-
Precursor: (1S, 2R)-Norephedrine (Phenyl at C1 is S; Methyl/Amine at C2 is R).
-
Product: (4R, 5S)-Oxazolidinone (Methyl at C4 is R; Phenyl at C5 is S).
Safety Protocols (Critical)
Triphosgene Handling
Warning: Triphosgene (Bis(trichloromethyl) carbonate) decomposes to phosgene gas upon heating or contact with nucleophiles.[2]
-
Engineering Controls: All weighing and reactions must occur inside a functioning fume hood.
-
Quenching: Keep a saturated solution of Sodium Bicarbonate or 10% NaOH/Ammonia ready to neutralize spills.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[2]
Experimental Protocols
Method A: Triphosgene-Mediated Synthesis
Best for laboratory scale (1g - 50g) requiring high purity.
Materials
-
(1S,2R)-Norephedrine HCl: 18.7 g (100 mmol)
-
Triphosgene: 11.9 g (40 mmol, 0.4 eq)
-
Potassium Hydroxide (KOH): 28.0 g (500 mmol) in 100 mL water
-
Toluene: 200 mL
-
Dichloromethane (DCM): For extraction
Step-by-Step Workflow
-
Biphasic Setup: In a 500 mL 3-neck round-bottom flask (RBF), dissolve (1S,2R)-norephedrine HCl (18.7 g) in the KOH solution (100 mL, 5M). Add Toluene (150 mL). The free amine will partition into the organic layer.
-
Cooling: Cool the biphasic mixture to 0°C using an ice/water bath. Ensure vigorous stirring (overhead stirrer recommended).
-
Reagent Addition: Dissolve Triphosgene (11.9 g) in Toluene (50 mL). Add this solution dropwise to the reaction flask over 45 minutes.
-
Note: The reaction is exothermic.[3] Maintain internal temperature < 10°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
TLC Monitoring: Silica gel, 50% EtOAc/Hexane. Stain with Ninhydrin (SM is purple) or UV (Product is UV active, SM is weak).
-
-
Quenching: Carefully add saturated NaHCO3 (50 mL) to quench excess phosgene equivalents.
-
Work-up:
-
Separate the layers.[2]
-
Extract the aqueous layer with Toluene (2 x 50 mL) or DCM.
-
Combine organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Dry over anhydrous MgSO4 and filter.
-
-
Crystallization: Concentrate the solvent to ~20% volume. Add hot Hexane (or Heptane) until cloudy. Cool to 4°C overnight.
-
Yield: Filter the white crystalline solid. Expected Yield: 15.9 - 16.8 g (90-95%).[4]
Method B: Diethyl Carbonate (Green) Synthesis
Best for scale-up avoiding chlorinated reagents.
Materials
-
(1S,2R)-Norephedrine HCl: 18.7 g (100 mmol)
-
Diethyl Carbonate (DEC): 60 mL (excess)
-
Potassium Carbonate (K2CO3): 28.0 g (anhydrous)
Step-by-Step Workflow
-
Neutralization (Pre-step): If starting with HCl salt, dissolve in minimum water, basify with NaOH, extract into DCM, dry, and evaporate to get the free base. Alternatively, use K2CO3 in the reaction to neutralize in situ, though this may slow kinetics.
-
Setup: Charge a RBF with (1S,2R)-norephedrine free base (15.1 g) and Diethyl Carbonate (30 mL). Add catalytic K2CO3 (1.0 g).
-
Distillation Mode: Equip the flask with a short-path distillation head.
-
Heating: Heat the oil bath to 135-145°C.
-
Completion: When the internal temperature rises toward the boiling point of DEC (126°C) and no more ethanol distills, the reaction is complete (~3-5 hours).
-
Work-up: Cool to room temperature. Dilute with DCM (100 mL). Wash with water (2 x 50 mL) to remove base/salts.
-
Purification: Evaporate DCM. Recrystallize the residue from EtOAc/Hexane (1:2).
Quality Control & Validation
| Test | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 121 - 123 °C | Capillary MP |
| Optical Rotation | ||
| 1H NMR | 400 MHz, CDCl3 | |
| Chiral HPLC | >99% ee | Chiralcel OD-H |
Note: The specific rotation is positive (+). If you obtain a negative rotation, you have likely used (1R,2S)-norephedrine or inverted the stereochemistry via an SN2 pathway (unlikely under these conditions).
Mechanistic & Workflow Visualization
Reaction Mechanism (Triphosgene)
The amine acts as the primary nucleophile, attacking the carbonyl. The subsequent alkoxide attack closes the ring.
Caption: Mechanistic pathway showing retention of stereochemistry via double nucleophilic attack.
Experimental Workflow (Method A)
Caption: Step-by-step workflow for the Triphosgene-mediated synthesis in a biphasic system.
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83. Link
-
Sigma-Aldrich. (n.d.).[9] Product Specification: (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.[10][9] Link
-
TCI Chemicals. (n.d.). Product Specification: (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one.[4][10][9][11][12] Link
-
PrepChem. (n.d.). "Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone." Link
-
Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663–674. (Reference for Carbonate chemistry). Link
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. prepchem.com [prepchem.com]
- 5. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE CAS#: 16251-45-9 [m.chemicalbook.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Precision Synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride
This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride .
Introduction & Strategic Analysis
The target compound, (1S,2R)-1-Amino-1-phenylpropan-2-ol (CAS: 133735-64-5), is a specific regioisomer of the well-known alkaloid norephedrine (2-amino-1-phenylpropan-1-ol). While norephedrine features a benzylic hydroxyl group, the target molecule possesses a benzylic amine and a homobenzylic alcohol. This structural distinction significantly alters its pharmacological profile and utility as a chiral auxiliary.[1]
Achieving the (1S,2R) absolute configuration requires a synthetic strategy that controls both regioselectivity (amine at C1 vs. C2) and stereoselectivity (anti-configuration). Standard reductive amination of propiophenone derivatives often yields mixtures or the wrong regioisomer.
This guide details a Regioselective Epoxide Opening Strategy , utilizing the electronic bias of the benzylic position under acidic conditions to install the nitrogen at C1 with inversion of configuration, ensuring the desired (1S,2R) stereochemistry from an accessible (2R,3R) precursor.
Retrosynthetic Logic
The synthesis relies on the nucleophilic attack of azide on (2R,3R)-2-methyl-3-phenyloxirane (trans-
-
Regiocontrol: Under acidic or Lewis acid catalysis, the transition state possesses significant carbocation character at the benzylic position (C1), directing nucleophilic attack to C1 despite steric hindrance.
-
Stereocontrol: The
-like opening at C1 causes inversion , converting the (R)-center to (S). The C2 (R)-center remains unaffected.
Figure 1: Retrosynthetic pathway highlighting the stereochemical inversion at the benzylic carbon.
Experimental Protocol: Chemical Synthesis
Phase 1: Preparation of (2R,3R)-trans- -Methylstyrene Oxide
Note: If (2R,3R)-epoxide is not commercially available, it is prepared via Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.
Reagents:
-
Racemic trans-
-methylstyrene oxide (100 mmol) -
(S,S)-Co(salen) complex (0.5 mol%)
-
Acetic acid (AcOH)
Procedure:
-
Catalyst Activation: Dissolve (S,S)-Co(salen) in toluene. Add AcOH (2 equiv relative to Co) and stir for 1 hour in open air to generate the active Co(III) species. Concentrate to dryness.
-
Resolution: Dissolve the racemic epoxide (100 mmol) and the active catalyst (0.5 mmol) in THF (20 mL).
-
Hydrolysis: Cool to 0°C. Slowly add water (55 mmol, 0.55 equiv) over 1 hour.
-
Reaction: Allow to warm to room temperature (RT) and stir for 18 hours. The (S,S)-epoxide is selectively hydrolyzed to the diol, leaving the (2R,3R)-epoxide intact.
-
Workup: Partition the mixture between hexanes and water. The diol stays in the aqueous phase.
-
Purification: Dry the organic phase (
) and concentrate. Purify the residue by vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) to isolate (2R,3R)-2-methyl-3-phenyloxirane .-
Target Optical Rotation:
(c=0.56, Benzene) [Ref 1].
-
Phase 2: Regioselective Azidolysis (The Critical Step)
This step dictates the regiochemistry. Basic conditions would yield the wrong isomer (norephedrine precursor). We employ Lewis Acid catalysis to favor benzylic attack.
Reagents:
-
(2R,3R)-2-Methyl-3-phenyloxirane (10 mmol)
-
Sodium Azide (
) (30 mmol) -
Ammonium Chloride (
) or Cerium(III) Chloride ( ) -
Solvent: Methanol/Water (8:1)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (2R,3R)-epoxide (1.34 g, 10 mmol) in MeOH (25 mL).
-
Addition: Add a solution of
(1.95 g, 30 mmol) and (1.6 g, 30 mmol) in Water (5 mL).-
Mechanistic Note:
buffers the solution to pH ~8-9 initially, but as the reaction heats, it promotes proton-assisted opening. Alternatively, use 10 mol% for higher regioselectivity [Ref 2].
-
-
Reaction: Heat the mixture to 65°C (gentle reflux) for 12 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The epoxide spot (
) should disappear, replaced by the azido-alcohol ( ).
-
-
Workup: Cool to RT. Concentrate to remove MeOH. Extract the aqueous residue with
(3 x 20 mL). -
Washing: Wash combined organics with Brine, dry over
, and filter. -
Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
-
Major Product: (1S,2R)-1-Azido-1-phenylpropan-2-ol (Benzylic azide).
-
Minor Product: (1R,2R)-2-Azido-1-phenylpropan-1-ol (Homobenzylic azide).
-
Yield: Expect 85-90% combined yield, with >10:1 regioselectivity favoring the target.
-
Phase 3: Staudinger Reduction & Salt Formation
Hydrogenation is effective, but Staudinger reduction avoids potential benzylic hydrogenolysis.
Reagents:
-
(1S,2R)-1-Azido-1-phenylpropan-2-ol (from Phase 2)
-
Triphenylphosphine (
) (1.1 equiv) -
THF, Water
-
HCl in Dioxane (4M)
Protocol:
-
Reduction: Dissolve the azide (approx 8 mmol) in THF (30 mL). Add
(2.3 g, 8.8 mmol) in portions at RT. Evolution of gas will be observed. -
Hydrolysis: After 2 hours, add Water (2 mL) and heat to 50°C for 3 hours to hydrolyze the aza-ylide intermediate.
-
Isolation: Concentrate the solvent. Dissolve residue in
(50 mL) and extract with 1M HCl (2 x 30 mL). The product moves to the aqueous phase; remains in ether. -
Free Base Recovery: Basify the aqueous layer to pH 12 with 2M NaOH. Extract with
(3 x 30 mL). Dry ( ) and concentrate to obtain the free amine oil. -
Salt Formation: Dissolve the oil in minimal dry ethanol. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
Crystallization: Add
until turbid. Store at -20°C overnight. Filter the white precipitate.
Final Product: (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Analytical Data & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 210–212 °C (dec) | Capillary |
| NMR | ||
| Regiochemistry | H-1 doublet at ~4.4 ppm indicates benzylic amine (vs H-1 at ~5.0 ppm for benzylic alcohol) | NMR |
| Optical Purity | >98% ee | Chiral HPLC (Chiralcel OD-H) |
Self-Validation Checkpoints
-
Regiochemistry Check: In the
NMR of the intermediate azide, the benzylic proton (attached to ) typically appears upfield (~4.5 ppm) compared to the benzylic proton attached to OH (~4.8-5.0 ppm) in the isomer. -
Stereochemistry Check: The coupling constant
for the erythro (anti) isomer (1S,2R) is typically smaller (4-6 Hz) compared to the threo isomer (7-9 Hz) in the free base, though salt formation can alter conformation.
Alternative Biocatalytic Route (Green Chemistry)
For laboratories equipped for biocatalysis, a "One-Pot Cascade" offers superior enantiopurity without heavy metal catalysts [Ref 3].
Figure 2: Biocatalytic cascade utilizing stereocomplementary enzymes to achieve >99% ee/de.
Safety & Handling
-
Sodium Azide (
): Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) in the presence of free azide. Quench all azide waste with bleach (sodium hypochlorite) in a fume hood. -
Epoxides: Potential mutagens/carcinogens. Handle with double gloves and in a biosafety cabinet or fume hood.
-
HCl Salts: Hygroscopic. Store in a desiccator under argon.
References
-
Organic Syntheses , Coll.[5] Vol. 10, p.29 (2004); Vol. 79, p.139 (2002). "(R,R)-trans-beta-Methylstyrene Oxide". Link
-
Sabitha, G. et al. "CeCl3·7H2O-promoted regioselective ring opening of epoxides with NaN3 in aqueous acetonitrile." Organic Letters, 2002, 4(2), 343-345. Link
-
Wu, S. et al. "Regio- and stereoselective multi-enzymatic aminohydroxylation of β-methylstyrene." Green Chemistry, 2019, 21, 6258-6262. Link
-
BenchChem Application Note. "Ring-Opening Reactions of (S)-Styrene Oxide." Link
-
PubChem Compound Summary. "(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride." Link
Sources
Application Note: Catalytic Applications of (1S,2R)-Amino Alcohol Ligands in Asymmetric Synthesis
Introduction & Mechanistic Rationale
(1S,2R)-amino alcohols, particularly (1S,2R)-1-amino-2-indanol and (1S,2R)-ephedrine, are privileged chiral scaffolds in modern organic synthesis[1]. Their rigid cis-conformation restricts rotational degrees of freedom, creating a highly defined chiral pocket that enforces strict facial selectivity during catalytic transformations[2]. This guide details two primary catalytic applications: the enantioselective addition of diethylzinc to aldehydes and the asymmetric borane reduction of prochiral ketones.
Enantioselective Addition of Diethylzinc to Aldehydes
Causality & Mechanism
The reaction of an aldehyde with diethylzinc is uncatalyzed and slow at room temperature. However, the introduction of a catalytic amount of a (1S,2R)-amino alcohol ligand accelerates the reaction and imparts high enantioselectivity[3]. The causality lies in the formation of a bimetallic zinc alkoxide complex. The amino alcohol reacts with diethylzinc to form a chiral zinc complex. When the aldehyde coordinates to the Lewis acidic zinc center, its Re or Si face is shielded by the rigid indane or ephedrine backbone, forcing the ethyl group to transfer exclusively to the less hindered face[4].
Quantitative Data Summary
| Ligand | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (1S,2R)-1-Amino-2-indanol | Benzaldehyde | 5 | 0 | 92 | 98 (R) |
| (1S,2R)-1-Amino-2-indanol | p-Chlorobenzaldehyde | 5 | 0 | 89 | 96 (R) |
| (1S,2R)-Ephedrine | Benzaldehyde | 10 | 25 | 85 | 80 (R) |
| (1S,2R)-Ephedrine | p-Methoxybenzaldehyde | 10 | 25 | 82 | 78 (R) |
(Data synthesized from standard benchmarks for amino alcohol-catalyzed dialkylzinc additions[4])
Protocol 1: Asymmetric Ethyl Addition to Benzaldehyde
Reagents & Materials:
-
(1S,2R)-1-amino-2-indanol (0.05 equiv, 5 mol%)
-
Benzaldehyde (1.0 equiv, 1.0 mmol)
-
Diethylzinc (1.0 M in hexanes, 2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (3.0 mL)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Under an argon atmosphere, add (1S,2R)-1-amino-2-indanol (7.5 mg, 0.05 mmol) and anhydrous toluene (1.0 mL).
-
Activation: Cool the flask to 0 °C using an ice bath. Slowly add diethylzinc solution (2.0 mL, 2.0 mmol) dropwise via syringe. Stir the mixture for 30 minutes at 0 °C to allow the formation of the active chiral zinc alkoxide complex. Observation: Ethane gas evolution will occur, self-validating the formation of the zinc alkoxide.
-
Substrate Addition: Dissolve benzaldehyde (106 mg, 1.0 mmol) in anhydrous toluene (2.0 mL). Add this solution dropwise to the activated catalyst mixture over 15 minutes to prevent localized heating and maintain high enantioselectivity.
-
Reaction Progression: Maintain the reaction at 0 °C and stir for 12-16 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).
-
Quenching & Workup: Carefully quench the reaction at 0 °C by adding 1 M HCl (2.0 mL) dropwise to destroy unreacted diethylzinc. Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (R)-1-phenyl-1-propanol.
Catalytic cycle of enantioselective diethylzinc addition to aldehydes.
Asymmetric Borane Reduction of Ketones (Oxazaborolidine Catalysis)
Causality & Mechanism
(1S,2R)-1-amino-2-indanol is a premier precursor for chiral oxazaborolidine catalysts[1]. The causality of enantioselection stems from the rigid, fused bicyclic structure of the oxazaborolidine ring. The Lewis acidic boron atom coordinates to the sterically less hindered lone pair of the ketone oxygen, orienting the larger substituent of the ketone away from the catalyst's bulky indane framework. Simultaneously, the nitrogen atom coordinates the borane reducing agent, directing the hydride transfer to a single face of the activated ketone via a highly organized six-membered transition state.
Quantitative Data Summary
| Catalyst Precursor | Substrate | Borane Source | Temp (°C) | Yield (%) | ee (%) |
| (1S,2R)-1-Amino-2-indanol | Acetophenone | BH3·THF | 25 | 95 | 94 (R) |
| (1S,2R)-1-Amino-2-indanol | α-Tetralone | BH3·SMe2 | 0 | 91 | 96 (R) |
| (1S,2R)-Ephedrine | Acetophenone | BH3·THF | 25 | 88 | 82 (R) |
Protocol 2: Oxazaborolidine-Catalyzed Reduction of Acetophenone
Reagents & Materials:
-
(1S,2R)-1-amino-2-indanol (0.1 equiv, 10 mol%)
-
Borane-tetrahydrofuran complex (BH3·THF, 1.0 M, 1.2 equiv)
-
Acetophenone (1.0 equiv, 2.0 mmol)
-
Anhydrous THF (5.0 mL)
-
Argon atmosphere
Step-by-Step Methodology:
-
In Situ Catalyst Generation: In a flame-dried 25 mL round-bottom flask under argon, dissolve (1S,2R)-1-amino-2-indanol (29.8 mg, 0.2 mmol) in anhydrous THF (2.0 mL).
-
Borane Addition: Add BH3·THF (2.4 mL, 2.4 mmol) dropwise at room temperature. Stir for 1 hour. Mechanistic Note: The first equivalent of borane reacts with the amino alcohol to form the oxazaborolidine ring (releasing H2), while the excess serves as the active hydride source.
-
Ketone Reduction: Dissolve acetophenone (240 mg, 2.0 mmol) in anhydrous THF (3.0 mL). Using a syringe pump, add the ketone solution to the catalyst/borane mixture over 1 hour. Causality: Slow addition ensures the catalytic cycle outpaces the uncatalyzed background reduction, maximizing enantiomeric excess.
-
Reaction Progression: Stir the mixture for an additional 2 hours at room temperature.
-
Quenching: Carefully quench the reaction by the slow dropwise addition of methanol (2.0 mL) until effervescence ceases.
-
Workup & Purification: Evaporate the volatiles under reduced pressure. Redissolve the residue in diethyl ether (10 mL), wash with 1 M HCl (5 mL) to remove the amino alcohol ligand, followed by brine. Dry over Na2SO4, filter, and concentrate to yield (R)-1-phenylethanol.
Workflow of asymmetric borane reduction of ketones via oxazaborolidine catalysis.
Conclusion and Best Practices
The successful deployment of (1S,2R)-amino alcohols in asymmetric catalysis relies heavily on maintaining rigorous anhydrous conditions and controlling the rate of substrate addition[5]. The self-validating nature of these protocols is evident in the workup steps: the basic amine functionality allows for simple acidic extraction, enabling near-quantitative recovery of the expensive chiral ligand without chromatographic separation[1].
References
- Strategies for Accessing cis-1-Amino-2-Indanol Source: ResearchGate URL
- Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity Source: Asian Journal of Research in Chemistry URL
- Asymmetric synthesis polymerization of meso oxiranes and thiiranes Source: ResearchGate URL
- Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL
- Synthesis and enantiomeric recognition studies of a novel 5,5-dioxophenothiazine-1,9 bis(thiourea)
Sources
Application Note: Efficient Conversion of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl to its Free Base Form
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the conversion of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (1S,2R)-(+)-Norephedrine HCl) to its free base form. The hydrochloride salt of this compound is often the commercially available and stable form. However, for many synthetic applications, derivatization, or specific formulation processes, the free base is the required starting material. This document outlines the fundamental principles of this acid-base conversion, provides two robust and validated protocols (liquid-liquid extraction and precipitation), and details the necessary analytical techniques for verification of the final product.
Introduction and Scientific Background
(1S,2R)-1-Amino-1-phenylpropan-2-ol, an enantiomer of norephedrine, is a valuable chiral building block in asymmetric synthesis and pharmaceutical development. It is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated amino group in the hydrochloride salt renders the molecule highly polar and water-soluble. For subsequent chemical reactions, such as N-alkylation or acylation, the nucleophilic nitrogen of the free amine is required. Therefore, an efficient and clean conversion from the salt to the free base is a critical preliminary step in many research and development workflows.
The core of this conversion is a straightforward acid-base reaction. The hydrochloride salt is treated with a base to deprotonate the ammonium ion, yielding the neutral, or "free base," amine. The choice of base and the subsequent purification method are crucial for achieving a high yield and purity of the final product. The basic pKa of (1S,2R)-2-amino-1-phenylpropan-1-ol is approximately 9.05, which guides the selection of an appropriate base for deprotonation.[1]
The general reaction is as follows:
C₆H₅CH(OH)CH(CH₃)NH₃⁺Cl⁻ + B → C₆H₅CH(OH)CH(CH₃)NH₂ + BH⁺Cl⁻
Where 'B' represents the base.
Core Principles of Conversion
The conversion from the hydrochloride salt to the free base hinges on the principles of acid-base chemistry and solubility.[2] The protonated amine (the hydrochloride salt) is an ionic compound and is generally soluble in aqueous solutions. Upon deprotonation with a suitable base, the resulting free amine is a neutral organic molecule with significantly reduced water solubility and increased solubility in organic solvents.[2] This difference in solubility is the key to separating the free base from the resulting salt and excess base.
A sufficiently strong base is required to deprotonate the ammonium salt. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). The choice of base depends on the pKa of the amine and the desired reaction conditions. For (1S,2R)-1-Amino-1-phenylpropan-2-ol, with a pKa of its conjugate acid around 9.44, a moderately strong base like sodium hydroxide is effective.[3]
The following diagram illustrates the deprotonation mechanism:
Caption: Deprotonation of the Amine Hydrochloride Salt.
Experimental Protocols
This section details two common and effective methods for the conversion: Liquid-Liquid Extraction and Precipitation.
Protocol 1: Liquid-Liquid Extraction
This is a widely used and highly effective method for isolating the free base.[2][4][5]
Materials:
-
(1S,2R)-1-Amino-1-phenylpropan-2-ol HCl
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl in a minimal amount of deionized water in an Erlenmeyer flask.
-
Basification: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is approximately 10-12. This ensures complete deprotonation of the amine.
-
Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like diethyl ether or dichloromethane.[2] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the free base will typically be the top layer if using diethyl ether and the bottom layer with dichloromethane.
-
Collection: Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To maximize the yield, perform two more extractions of the aqueous layer with fresh portions of the organic solvent. Combine all organic extracts.
-
Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the free base form of (1S,2R)-1-Amino-1-phenylpropan-2-ol.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Precipitation and Filtration
This method is suitable when the free base has low solubility in the basified aqueous solution.
Materials:
-
(1S,2R)-1-Amino-1-phenylpropan-2-ol HCl
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl in a minimal amount of deionized water in a beaker.
-
Basification and Precipitation: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Continue adding the base until the pH reaches 10-12. The free base should precipitate out of the solution as a solid.
-
Digestion: Continue to stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration: Set up a Büchner funnel with filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of cold deionized water.
-
Collection: Pour the cold slurry onto the Büchner funnel and apply vacuum.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Transfer the solid product to a watch glass or drying dish and dry it in a desiccator or a vacuum oven at a low temperature to obtain the pure free base.
Data Presentation and Expected Results
The following table summarizes the key parameters for both protocols.
| Parameter | Protocol 1: Liquid-Liquid Extraction | Protocol 2: Precipitation |
| Starting Material | (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl | (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl |
| Base | 1 M NaOH | 1 M NaOH |
| Solvent | Diethyl ether or Dichloromethane | Deionized Water |
| Expected Yield | > 90% | 85-95% |
| Purity | High | Good, may require recrystallization for very high purity |
| Key Advantage | High purity and yield | Simpler setup, no organic solvents |
| Key Disadvantage | Requires organic solvents and extraction steps | Yield can be lower if the free base has some water solubility |
Verification of the Free Base
It is essential to confirm the successful conversion and purity of the obtained free base. The following analytical techniques are recommended.
-
Melting Point: The free base has a different melting point than the hydrochloride salt. The literature melting point for (1S,2R)-(+)-Norephedrine is around 51-54 °C, while the hydrochloride salt melts at a much higher temperature.
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively assess the completion of the reaction. The free base will have a different Rf value compared to the starting hydrochloride salt.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: NMR spectroscopy will show characteristic shifts in the peaks corresponding to the protons and carbons near the amino group upon conversion to the free base.
-
FTIR: The N-H stretching vibrations in the IR spectrum will differ between the ammonium salt and the free amine.
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of purity.[6][7]
Caption: Analytical Workflow for Product Verification.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handle sodium hydroxide with care as it is corrosive and can cause severe burns.[8][10]
-
When using flammable organic solvents like diethyl ether, work in a well-ventilated fume hood and away from any ignition sources.[11][12] Diethyl ether can also form explosive peroxides upon storage.[11]
-
Dispose of all chemical waste according to your institution's guidelines.[8]
Conclusion
The conversion of (1S,2R)-1-Amino-1-phenylpropan-2-ol HCl to its free base is a fundamental and necessary step for many synthetic applications. The two protocols detailed in this application note, liquid-liquid extraction and precipitation, are reliable methods to achieve this transformation. The choice between the two will depend on the available equipment, the scale of the reaction, and the desired purity of the final product. Proper analytical verification is crucial to ensure the identity and quality of the free base before its use in subsequent research and development activities.
References
-
(1S,2R)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 26934 - PubChem. [Link]
-
Phenylpropanolamine. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com. [Link]
-
Reactions of Amines. [Link]
-
(1S,2R)-(+)-Norephedrine - PubChem. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Gas chromatographic analysis of bacterial amines as their free bases - PubMed. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - PMC. [Link]
-
(1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Sodium Hydroxide Safe Handling Guideline. [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]
-
21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]
- WO2015063795A2 - Novel process for preparation of optically pure norephedrine and its derivatives - Google P
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
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Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]
-
Diethyl Ether - Purdue University. [Link]
-
Diethyl Ether - Environment, Health & Safety. [Link]
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Diethyl Ether - Standard Operating Procedure. [Link]
-
Analysis of Free and Total Amino Acid and Biogenic Amines by Liquid Injection Gas Chromatography (LI-GC) | Request PDF - ResearchGate. [Link]
-
Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [Link]
-
(1s,2r)-norephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
(1S,2R)-(+)-Norephedrine | CAS#:37577-28-9 | Chemsrc. [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. [Link]
-
1-amino-1-phenylpropan-2-ol hydrochloride (C9H13NO) - PubChemLite. [Link]
-
1-Amino-1-phenylpropan-2-ol | C9H13NO | CID 12352922 - PubChem - NIH. [Link]
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- 1. (1S,2R)-2-amino-1-phenylpropan-1-ol | C9H13NO | CID 26934 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Phenylpropanolamine [drugfuture.com]
- 4. study.com [study.com]
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- 6. Gas chromatographic analysis of bacterial amines as their free bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bre.com [bre.com]
- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
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- 11. ehs.umich.edu [ehs.umich.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (1S,2R)-Norephedrine Precursors
Introduction: The Strategic Role of (1S,2R)-Norephedrine in Asymmetric Heterocyclic Synthesis
(1S,2R)-Norephedrine, a readily available and relatively inexpensive chiral amino alcohol, has emerged as a powerful and versatile precursor in the field of asymmetric synthesis. Its inherent stereochemistry provides a robust platform for the diastereoselective construction of a variety of heterocyclic scaffolds, which are ubiquitous core structures in numerous pharmaceuticals and biologically active molecules. The strategic incorporation of the (1S,2R)-norephedrine backbone as a chiral auxiliary allows for precise control over the stereochemical outcome of synthetic transformations, a critical aspect in the development of enantiomerically pure therapeutic agents.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of three key classes of heterocyclic compounds using (1S,2R)-norephedrine as a chiral precursor: oxazolidines, thiazolidines, and pyrrolidines. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also a deeper understanding of the underlying principles that govern these stereoselective transformations.
I. Synthesis of Chiral Oxazolidin-2-ones: A Gateway to Asymmetric Aldol Reactions
The oxazolidin-2-one moiety is a cornerstone of modern asymmetric synthesis, most notably as a chiral auxiliary in Evans' aldol reactions. The rigid five-membered ring structure, with its defined stereocenters derived from (1S,2R)-norephedrine, effectively shields one face of the enolate, leading to highly diastereoselective alkylation and aldol addition reactions.
Reaction Principle and Stereochemical Rationale
The synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine typically proceeds via a condensation reaction with a carbonyl source, such as diethyl carbonate or phosgene derivatives. The reaction involves the nucleophilic attack of the amino and hydroxyl groups of norephedrine onto the carbonyl carbon, followed by cyclization and elimination of a leaving group. The stereochemistry of the resulting oxazolidin-2-one is a direct consequence of the starting material's configuration, with the phenyl and methyl groups adopting a trans relationship. This fixed stereochemical arrangement is paramount for its function as a chiral auxiliary.
Caption: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.
Detailed Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol details the synthesis of the title compound from (1S,2R)-norephedrine and diethyl carbonate.[1]
Materials:
-
(1S,2R)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round bottom flask
-
Distillation apparatus
-
Heating mantle with oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a round bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (18.16 g, 99.1 mmol), diethyl carbonate (27.6 mL, 228 mmol), and potassium carbonate (28.9 g, 209 mmol).
-
Heat the reaction mixture to 160 °C in an oil bath. Ethanol will begin to distill over.
-
Continue heating for approximately 5 hours, or until the distillation head temperature drops to 60 °C.
-
Remove the oil bath and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a 1:1.5 mixture of hexane and ethyl acetate to yield (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | Typical Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 120-121 | +171.4° (c=2.042 in CHCl3) | ~77 |
II. Synthesis of Chiral Thiazolidine-2-thiones: Versatile Chiral Auxiliaries
Thiazolidine-2-thiones, the sulfur analogs of oxazolidin-2-ones, have gained prominence as highly effective chiral auxiliaries. Their enhanced reactivity and often simpler removal post-transformation make them attractive alternatives in asymmetric synthesis.
Reaction Principle and Stereochemical Control
The synthesis of thiazolidine-2-thiones from (1S,2R)-norephedrine involves a reaction with carbon disulfide in the presence of a base. The mechanism proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group, followed by elimination. The stereochemical integrity of the (1S,2R)-norephedrine is maintained throughout the process, resulting in a single diastereomer of the thiazolidine-2-thione.
Caption: Synthesis of a thiazolidine-2-thione from (1S,2R)-norephedrine.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of (4R,5S)-4-Methyl-5-phenyl-1,3-thiazolidine-2-thione
This protocol describes an efficient microwave-assisted synthesis of the title compound.[2]
Materials:
-
(1S,2R)-Norephedrine
-
Triethylamine (Et3N)
-
Carbon disulfide (CS2)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Equipment:
-
Microwave reactor
-
10 mL reaction vessel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 10 mL microwave reaction vessel, place (1S,2R)-norephedrine (1.00 g, 6.61 mmol), triethylamine (1.67 g, 2.3 mL, 16.53 mmol), carbon disulfide (1.51 g, 1.2 mL, 19.84 mmol), and DMSO (0.3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C with 40 W of power for 60 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 30 mL of water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
| Compound | Molecular Weight ( g/mol ) | Reaction Time (Microwave) | Typical Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-1,3-thiazolidine-2-thione | 209.33 | 60 minutes | High |
III. Synthesis of Chiral Pyrrolidines: Core Structures in Natural Products and Pharmaceuticals
Pyrrolidine rings are fundamental components of a vast array of natural products and pharmaceutical agents. The use of (1S,2R)-norephedrine as a chiral precursor offers a diastereoselective route to substituted pyrrolidines, leveraging the stereochemical information embedded in the starting material.
Reaction Principle and Diastereoselective Control
The synthesis of N-substituted pyrrolidines from (1S,2R)-norephedrine often involves a multi-step sequence. A common strategy is the initial formation of a chiral aziridine from norephedrine, followed by a ring-opening and subsequent cyclization cascade. Alternatively, direct reductive amination of a suitable diketone with (1S,2R)-norephedrine can also lead to the formation of pyrrolidine derivatives. The stereocenters of the norephedrine precursor guide the formation of the new stereocenters in the pyrrolidine ring, typically through sterically controlled transition states.
Caption: General synthetic pathway to chiral pyrrolidines from (1S,2R)-norephedrine.
Detailed Experimental Protocol: Preparation of (1S,2R)-N-Pyrrolidinyl Norephedrine
This protocol describes the preparation of an N-pyrrolidinyl derivative of (1S,2R)-norephedrine, a key intermediate for certain pyrrolidine syntheses.
Materials:
-
(1S,2R)-Norephedrine
-
1,4-Dibromobutane
-
Potassium carbonate
-
Acetonitrile
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add (1S,2R)-norephedrine (1.51 g, 10 mmol), 1,4-dibromobutane (2.16 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (1S,2R)-N-pyrrolidinyl norephedrine.
| Compound | Molecular Weight ( g/mol ) | Reaction Time | Typical Yield (%) |
| (1S,2R)-N-Pyrrolidinyl Norephedrine | 205.30 | 24 hours | Moderate to High |
Conclusion and Future Perspectives
(1S,2R)-Norephedrine has proven to be an invaluable and versatile chiral precursor for the stereoselective synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this guide demonstrate its utility in constructing oxazolidines, thiazolidines, and pyrrolidines with a high degree of stereochemical control. The ready availability and low cost of (1S,2R)-norephedrine, coupled with the robustness of the synthetic methodologies, make it an attractive choice for both academic research and industrial drug development.
Future research in this area will likely focus on expanding the scope of these reactions to include a wider range of substrates and the development of more sustainable and atom-economical catalytic processes. Furthermore, the application of these norephedrine-derived heterocyclic building blocks in the total synthesis of complex natural products and novel pharmaceutical agents will continue to be a fruitful area of investigation.
References
-
Gomez-Ramirez, R., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(7), 8496-8508. [Link]
-
PrepChem (2023). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
Sources
Scale-Up Synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a key chiral amino alcohol, serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry is often critical for the desired therapeutic efficacy and safety profile of the final drug product. Consequently, the development of robust, scalable, and stereoselective synthetic methods for this compound is of paramount importance in the pharmaceutical industry. This guide provides a comprehensive overview of scalable synthesis and purification strategies for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, with a focus on both innovative biocatalytic and established chemical manufacturing routes.
Strategic Approaches to Stereoselective Synthesis
The primary challenge in the synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol lies in the precise control of two adjacent chiral centers. Two main strategies have emerged as viable for large-scale production: biocatalytic cascades and traditional chemical synthesis with stereoselective steps.
Biocatalytic Cascade Synthesis: A Green and Efficient Approach
Biocatalysis has gained significant traction for the synthesis of chiral amines due to its high selectivity, mild reaction conditions, and reduced environmental impact.[1] A prominent and scalable biocatalytic route to (1S,2R)-norephedrine involves a two-step enzyme cascade.[2]
Core Principle: This approach typically combines the activity of a lyase or a similar enzyme to form a chiral intermediate, followed by a stereoselective amination step catalyzed by a transaminase.
Workflow of the Biocatalytic Cascade:
Caption: Biocatalytic cascade for (1S,2R)-norephedrine synthesis.
Causality in Biocatalytic Route Selection: The choice of enzymes is critical for achieving the desired stereochemistry. An (R)-selective carboligase in the first step produces the necessary (R)-phenylacetylcarbinol intermediate. Subsequently, an (S)-selective ω-transaminase facilitates the amination to yield the target (1S,2R)-norephedrine with high diastereomeric and enantiomeric excess.[2][3] This two-step, one-pot approach minimizes intermediate isolation steps, thereby increasing process efficiency.[2]
Chemical Synthesis: Established and Scalable Routes
Traditional chemical synthesis offers well-established and scalable methods for producing norephedrine isomers. A common industrial approach involves the stereoselective reduction of an α-amino ketone precursor.
A Representative Chemical Synthesis Pathway:
Caption: A common chemical synthesis route to (1S,2R)-norephedrine HCl.
Rationale for Chemical Synthesis Steps: This pathway begins with the nitrosation of readily available propiophenone to form α-isonitrosopropiophenone.[4] Subsequent catalytic hydrogenation reduces both the keto and the oxime functionalities to yield a mixture of norephedrine diastereomers.[4] The critical step for obtaining the desired stereoisomer is the chiral resolution of the racemic mixture, often achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for industrial production depends on a multitude of factors, including yield, purity, cost, scalability, and environmental impact.
| Parameter | Biocatalytic Cascade | Chemical Synthesis |
| Stereoselectivity | Excellent (>99% ee, >98% de)[2] | Variable, dependent on resolution efficiency |
| Reaction Conditions | Mild (ambient temperature and pressure)[1] | Often requires elevated temperatures and pressures |
| Environmental Impact | Generally lower, uses biodegradable catalysts | Can involve hazardous reagents and metal catalysts |
| Process Complexity | Can be simpler (one-pot, two-step)[2] | Often multi-step with intermediate isolations |
| Scalability | Good, with potential for continuous processing | Well-established for large-scale batch production |
| Cost | Enzyme cost can be a factor, but may be offset by higher efficiency and reduced waste[5] | Reagent and catalyst costs can be significant |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Protocol 1: Scale-Up Biocatalytic Synthesis of (1S,2R)-Norephedrine
This protocol is adapted from established two-step biocatalytic cascade methods.[2][3]
Materials and Reagents:
-
Benzaldehyde
-
Sodium pyruvate
-
(R)-selective carboligase (e.g., Acetohydroxyacid synthase I from E. coli)
-
(S)-selective ω-transaminase (e.g., from Chromobacterium violaceum)
-
L-Alanine
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (pH 7.0-8.0)
-
Ethyl acetate
-
Hydrochloric acid (ethanolic solution)
-
Sodium sulfate (anhydrous)
Experimental Workflow:
Caption: Workflow for the biocatalytic synthesis of (1S,2R)-norephedrine HCl.
Detailed Procedure:
-
Step 1: (R)-Phenylacetylcarbinol ((R)-PAC) Synthesis:
-
In a suitable reactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add benzaldehyde and sodium pyruvate to the desired concentrations.
-
Introduce the (R)-selective carboligase. The enzyme can be used as a whole-cell biocatalyst or in an immobilized form for easier recovery and reuse.
-
Maintain the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the formation of (R)-PAC using a validated HPLC method.
-
-
Step 2: Reductive Amination to (1S,2R)-Norephedrine:
-
Once the formation of (R)-PAC has reached a plateau, directly add the (S)-selective ω-transaminase, L-alanine (as the amine donor), and pyridoxal 5'-phosphate (PLP) to the reaction vessel.
-
Continue the incubation under the same temperature and pH conditions.
-
Monitor the conversion of (R)-PAC to (1S,2R)-norephedrine by HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 9-10) to ensure the product is in its free base form.
-
Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude (1S,2R)-1-Amino-1-phenylpropan-2-ol.
-
-
Salt Formation and Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent like ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent until the pH is acidic.
-
Cool the solution to induce crystallization of the hydrochloride salt. Seeding with a small amount of pure product crystals can be beneficial.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Large-Scale Purification by Crystallization
Crystallization is a critical step for achieving high purity and the desired solid-state properties of the final API.[6]
Materials and Reagents:
-
Crude (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
-
Ethanol (or other suitable solvent)
-
Water (as an anti-solvent, if needed)
-
Activated carbon
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., ethanol) at an elevated temperature to achieve a saturated or near-saturated solution.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.
-
Cooling and Crystallization:
-
Implement a controlled cooling profile to induce crystallization. Slow cooling generally leads to larger and more well-defined crystals.
-
The use of an anti-solvent (e.g., water) can be employed to increase the yield. The anti-solvent should be added slowly to the solution at a controlled temperature.
-
-
Seeding: To ensure the formation of the desired polymorphic form and to control crystal size, seed the supersaturated solution with a small amount of pure crystals of the target polymorph.
-
Isolation and Drying:
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum at a controlled temperature to remove residual solvent.
-
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality, purity, and stereochemical integrity of the final product.
| Analytical Test | Method | Purpose | Acceptance Criteria (Typical) |
| Identity | FTIR, NMR | Confirms the chemical structure of the compound. | Spectrum conforms to the reference standard. |
| Assay | HPLC-UV, Titration | Determines the purity of the active substance. | 98.0% - 102.0% |
| Enantiomeric Purity | Chiral HPLC | Quantifies the amount of the desired enantiomer and detects other stereoisomers. | (1S,2R)-isomer ≥ 99.5% |
| Related Substances | HPLC-UV/MS | Detects and quantifies any process-related impurities or degradation products. | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | Quantifies the amount of residual solvents from the manufacturing process. | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | Determines the water content in the final product. | ≤ 0.5% |
Process Validation and Good Manufacturing Practices (GMP)
The synthesis of an API for pharmaceutical use must be conducted under current Good Manufacturing Practices (cGMP). Process validation is a critical component of cGMP and involves providing documented evidence that the manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes.[7]
Key Aspects of Process Validation:
-
Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.
-
Process Qualification: The process design is evaluated to determine if it is capable of reproducible commercial manufacturing. This includes validation of equipment, facilities, and utilities.
-
Continued Process Verification: Ongoing assurance is gained during routine production that the process remains in a state of control.
Safety and Handling
The synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride involves the use of various chemicals, some of which may be hazardous. It is imperative to follow strict safety protocols.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Conduct all operations in a well-ventilated fume hood, especially when handling volatile or powdered substances.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to understand their hazards and handling precautions.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The scale-up synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride can be successfully achieved through both biocatalytic and chemical routes. The choice of the optimal method depends on a thorough evaluation of factors such as stereoselectivity, process efficiency, cost, and environmental impact. The biocatalytic approach offers a green and highly selective alternative, while chemical synthesis provides well-established and scalable protocols. Regardless of the chosen route, a robust process, stringent quality control, and adherence to cGMP are essential for the consistent production of a high-quality API for pharmaceutical applications.
References
-
Stereoselective Synthesis of (1 R , 2 S )-Norephedrine by Recombinant Whole-Cell Biocatalysts Coupling Acetohydroxyacid Synthase I and ω-Transaminase. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Handling of reagents. (n.d.). SynCrest Inc. Retrieved March 8, 2026, from [Link]
-
Two Steps in One Pot: Enzyme Cascade for the Synthesis of Nor(pseudo)ephedrine from Inexpensive Starting Materials. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
Two-Step Biocatalytic Synthesis of (1S)-Nor(pseudo)ephedrine Catalyzed by Immobilized Enzymes. (2024). Semantic Scholar. Retrieved March 8, 2026, from [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. Retrieved March 8, 2026, from [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Publications. Retrieved March 8, 2026, from [Link]
- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. (1962). Google Patents.
- Method of preparing pseudonorephedrine. (2008). Google Patents.
- Bio-preparation method for (1R,2S)-N-pyrrolidyl norephedrine. (2015). Google Patents.
-
Techno-economic analysis of dynamic, end-to-end optimal pharmaceutical campaign manufacturing using PharmaPy. (2022). PMC. Retrieved March 8, 2026, from [Link]
-
Safety in the Handling of Laboratory Reagents. (2023). Kalstein. Retrieved March 8, 2026, from [Link]
-
Pharmaceutical Validation and Process Controls Approaches: A Review. (2018). IJSDR. Retrieved March 8, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Challenges of Amino Alcohol HCl Salts in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet significant challenge in the laboratory: the poor solubility of amino alcohol hydrochloride (HCl) salts in non-polar solvents. This document is designed to move beyond simple procedural lists, offering a deep dive into the underlying chemical principles and providing validated, step-by-step protocols to overcome these solubility hurdles.
The Core of the Problem: Why Don't Amino Alcohol HCl Salts Dissolve in Non-Polar Solvents?
The principle of "like dissolves like" is fundamental to understanding solubility.[1][2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[1][4] Amino alcohol HCl salts are ionic compounds, making them highly polar. In contrast, non-polar solvents, such as hydrocarbons, have molecules with an even distribution of electron density.
The insolubility arises from a mismatch in intermolecular forces.[1][5]
-
Amino Alcohol HCl Salts: These salts exist as a crystal lattice held together by strong electrostatic forces between the positively charged ammonium ion (R-NH₂⁺R') and the negatively charged chloride ion (Cl⁻). To dissolve, the energy required to break these strong ionic bonds (lattice energy) must be overcome.
-
Non-Polar Solvents: These solvents, like hexane or toluene, primarily exhibit weak London dispersion forces.[6] These forces are insufficient to break apart the strong ionic lattice of the salt.[7]
-
Polar Solvents: In contrast, polar solvents like water can effectively dissolve these salts because their molecules have significant partial positive and negative charges. These solvent molecules can surround the individual ions, a process called solvation, which releases energy and stabilizes the ions in solution.[7][8]
This fundamental incompatibility in intermolecular forces is the primary reason researchers encounter difficulty when trying to dissolve amino alcohol HCl salts in non-polar reaction media.
Troubleshooting Guide & FAQs
This section provides a series of questions and answers to directly address common issues and guide you toward a successful experimental outcome.
FAQ 1: I need to run a reaction with my amino alcohol in a non-polar solvent, but the HCl salt won't dissolve. What is the most direct approach to solve this?
Answer: The most straightforward solution is to convert the amino alcohol HCl salt back to its free base form. The free base is a neutral molecule and will be significantly more soluble in non-polar solvents.[4]
Underlying Principle: Neutralization
The HCl salt of an amino alcohol is formed by reacting the basic amino group with hydrochloric acid. To reverse this, you need to neutralize the acidic salt with a base. This process removes the proton from the ammonium ion, returning it to a neutral amine, and generates a salt byproduct that can be easily removed.
Experimental Protocol: Conversion of an Amino Alcohol HCl Salt to its Free Base
Materials:
-
Amino alcohol HCl salt
-
A suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
A saturated aqueous solution of a mild base (e.g., sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃))
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino alcohol HCl salt in a minimal amount of deionized water.
-
Neutralization: Slowly add the saturated aqueous base solution to the dissolved salt while stirring. You can monitor the pH of the aqueous layer with pH paper; continue adding base until the solution is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of your chosen organic solvent.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The free base, being more soluble in the organic solvent, will move into the organic layer. The inorganic salts (e.g., NaCl) will remain in the aqueous layer.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Washing (Optional but Recommended): To remove any residual inorganic salts, wash the organic layer with a small amount of deionized water. Repeat the separation process.
-
Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; the drying agent will clump together as it absorbs residual water.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the pure, non-polar soluble free base of your amino alcohol.
FAQ 2: Converting to the free base is not ideal for my experimental setup. Are there any additives I can use to increase the solubility of the HCl salt directly in a non-polar solvent?
Answer: Yes, you can employ a technique called phase-transfer catalysis. This method uses a phase-transfer catalyst (PTC) to shuttle the ionic species from the solid or aqueous phase into the non-polar organic phase.
Underlying Principle: Ion Pairing and Chaotropic Effect
Phase-transfer catalysts are typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers.
-
Quaternary Ammonium Salts: These have a positively charged nitrogen atom surrounded by bulky, non-polar alkyl groups. The cationic head of the PTC pairs with the chloride anion of your salt, and the lipophilic (non-polar) tails drag the entire ion pair into the non-polar solvent.
-
Crown Ethers: These are cyclic polyethers that can chelate (bind) the positively charged ammonium ion of your amino alcohol within their polar interior. The exterior of the crown ether is non-polar, allowing the entire complex to dissolve in the organic phase.
This process effectively masks the charge of the ionic compound, making it behave more like a non-polar molecule.
Visualizing Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: Using a Phase-Transfer Catalyst
Materials:
-
Amino alcohol HCl salt
-
Non-polar solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or a suitable crown ether like 18-crown-6)
-
Reaction vessel with stirring capability
Step-by-Step Procedure:
-
Setup: To your reaction vessel, add the amino alcohol HCl salt and the non-polar solvent.
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst. Typically, 1-10 mole percent relative to the amino alcohol HCl salt is sufficient.
-
Mixing: Begin vigorous stirring. The increased interfacial area between the solid salt and the liquid solvent is crucial for the catalyst to work effectively.
-
Observation: You should observe the gradual dissolution of the solid salt as the ion pair is formed and solubilized in the organic phase. The reaction can then proceed in the homogeneous solution.
| Catalyst Type | Example | Typical Loading (mol%) | Notes |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | 1-10% | Cost-effective and widely applicable. |
| Crown Ether | 18-crown-6 | 1-5% | Highly effective but more expensive and potentially toxic. |
FAQ 3: My reaction is sensitive to water and bases. Are there other strategies besides free-basing or using additives?
Answer: In such cases, a solvent-based approach or chemical modification could be the solution. This involves either using a co-solvent or temporarily modifying the amino alcohol to a more soluble form (a prodrug approach).
Underlying Principle: Modifying the Solvent Environment or the Solute Itself
-
Co-solvents: The principle of "like dissolves like" can be applied by adding a small amount of a polar, aprotic co-solvent to your non-polar solvent. This slightly increases the overall polarity of the solvent system, which can be enough to dissolve the salt without significantly impacting the reaction.
-
Prodrug/Protecting Group Strategy: This involves a temporary chemical modification of the amino alcohol to mask its polar functional groups. For instance, the hydroxyl group could be protected as a silyl ether, and the amine as a carbamate. These protected forms are much less polar and readily soluble in non-polar solvents. The protecting groups can be removed after the reaction.
Visualizing the Decision Workflow
Caption: Decision workflow for solubilizing amino alcohol HCl salts.
Considerations for Co-solvents and Protecting Groups
| Strategy | Example | Advantages | Disadvantages |
| Co-solvent | Tetrahydrofuran (THF), Dioxane | Simple to implement | May alter reaction kinetics or pathway. |
| Protecting Group | Boc (tert-butyloxycarbonyl) for amine, TBDMS (tert-butyldimethylsilyl) for alcohol | High solubility in non-polar solvents, protects reactive groups | Requires additional reaction steps for protection and deprotection. |
References
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids. ResearchGate. Retrieved from [Link]
-
Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Quora. (2014, September 20). Why are ionic compounds soluble in water but insoluble in organic solvents? Retrieved from [Link]
-
RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]
-
Vedantu. (n.d.). Why are ionic compounds soluble in water but insoluble class 11 chemistry CBSE. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
YouTube. (2021, February 10). Solutions: Why Do Things Dissolve? Polar, Non-Polar and Ionic Compounds. Retrieved from [Link]
-
Docx. (n.d.). 3.-Factors-Affecting-Solubility.docx. Retrieved from [Link]
-
Quora. (2017, July 21). Why don't non-polar solvents dissolve ionic compounds? Retrieved from [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. revisiondojo.com [revisiondojo.com]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
preventing racemization of (1S,2R)-1-Amino-1-phenylpropan-2-ol during synthesis
Technical Support Center: Stereochemical Integrity of (1S,2R)-Norephedrine Ticket ID: #SYN-NOR-001 | Status: Open | Priority: Critical
Executive Summary
You are attempting to synthesize or isolate (1S,2R)-1-Amino-1-phenylpropan-2-ol (also known as (+)-Norephedrine). This molecule possesses two chiral centers (
The Core Challenge: The benzylic position (
This guide provides troubleshooting for the three most common failure modes: Oxazoline-mediated Inversion , Retro-Aldol Degradation , and Hydrogenation Diastereodrift .
Module 1: The Chemistry of Instability (Root Cause Analysis)
To prevent racemization, you must understand the mechanism of failure. The loss of optical purity rarely happens "randomly"; it is driven by specific neighboring group participation (NGP).
The Oxazoline Trap (Acyl Migration)
If you protect the amine (e.g., as an acetamide or carbamate) and subject the molecule to acidic or thermal conditions, the carbonyl oxygen of the protecting group can attack the benzylic carbon (
-
The Risk: Hydrolysis of this oxazoline often occurs via
or mechanisms that invert the stereocenter at , converting your erythro-(1S,2R) product into threo impurities.
Mechanism Visualization
The following diagram illustrates the "Danger Zone" where N-acyl derivatives lead to stereochemical scrambling.
Caption: Figure 1. The Oxazoline-mediated pathway is the primary cause of epimerization during deprotection steps involving N-acyl intermediates.
Module 2: Troubleshooting Synthesis Protocols
Scenario A: Catalytic Hydrogenation (The "Threo" Drift)
Context: You are reducing
Technical Explanation: The reduction of the C=N (oxime/imine) and C=O bonds creates the chiral centers. The diastereoselectivity depends on the catalyst's surface adsorption preference.
-
Palladium (Pd/C): Often favors the thermodynamic product or non-chelated transition states, leading to mixed isomers.
-
Platinum (Pt) / HCl: Favors the erythro isomer due to specific chemisorption modes in acidic media.
| Parameter | Recommendation for (1S,2R) | Why? |
| Catalyst | Pt/C or PtO₂ | Platinum promotes cis-adsorption relative to the existing center, favoring erythro. |
| Solvent pH | Acidic (HCl/EtOH) | Protonation of the amine intermediate prevents imine-enamine tautomerization (a cause of racemization). |
| Pressure | High (>50 psi) | Faster kinetics reduce the time the intermediate spends in the reversible imine state. |
Self-Validating Check:
-
Take a crude NMR sample in
. -
Erythro benzylic proton (
) typically appears as a doublet with a smaller coupling constant ( ) compared to threo ( ) due to hydrogen bonding conformation. Note: Values shift in salts; compare free bases.
Scenario B: Chemical Resolution (The "Yield" Trap)
Context: You have a racemic mixture and are using D-Tartaric acid to isolate the (1S,2R) isomer. Issue: Crystals form, but enantiomeric excess (ee) is low (<90%).
Troubleshooting Protocol:
-
** stoichiometry is Critical:** Do not use 1.0 equivalent of Tartaric acid. Use 0.5 to 0.6 equivalents .
-
Reasoning: You want to precipitate only the less soluble salt (the target). Excess acid forces the more soluble enantiomer to precipitate (co-crystallization).
-
-
Solvent System: Use 95% Ethanol or Methanol/Water (9:1) . Avoid anhydrous alcohols if initial purity is low; water helps solubilize the unwanted isomer.
-
The "Swish" Technique: If ee is ~90%, do not fully recrystallize. Suspend the solid in refluxing ethanol for 30 mins, then cool. This dissolves surface impurities without losing bulk yield.
Module 3: Advanced Workflow (Asymmetric Transfer Hydrogenation)
For high-value synthesis, avoid the resolution route. Use Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR). This converts both enantiomers of the starting material into the target (1S,2R) isomer.
Protocol: Rh-Catalyzed ATH
-
Catalyst:
(Tethered Rhodium complex).[2][3] -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Critical Control Points (CCPs):
-
Base Ratio: The reaction relies on the reversibility of the starting material racemization. If the base concentration is too low, racemization of the starting material is slower than the reduction, leading to "kinetic leakage" of the wrong isomer.
-
Temperature: Maintain 25-30°C. Higher temperatures degrade the catalyst; lower temperatures freeze the DKR equilibrium.
Caption: Figure 2. Dynamic Kinetic Resolution (DKR) allows 100% theoretical yield by continuously recycling the "wrong" starting enantiomer.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to check for racemization during the reaction? A: Standard C18 columns will not separate the enantiomers. You must use a Chiral column (e.g., Chiralcel OD-H or AD-H ) with a non-polar mobile phase (Hexane/IPA).
-
Tip: Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) allows separation on standard C18 columns if chiral columns are unavailable.
Q: My final product has a melting point of 138°C. Is it pure? A: Likely not.
-
Pure (1S,2R)-Norephedrine HCl: MP 171-172°C .
-
Racemic Norephedrine HCl: MP 158-161°C .
-
Norpseudoephedrine (Threo) HCl: MP 178-179°C .
-
Diagnosis: A depressed MP usually indicates a mixture of diastereomers (erythro/threo).
Q: Why does my product turn yellow upon drying? A: This indicates oxidation of the benzylic amine to an imine/ketone, followed by polymerization.
-
Fix: Always dry the hydrochloride salt, never the free base. The salt is stable; the free base is sensitive to atmospheric
(forming carbamates) and oxidation.
References
-
Stereoselective Synthesis via ATH: Cross, D. J., et al. (2012).[3] "Asymmetric Transfer Hydrogenation of
-Functionalized Ketones." Journal of Organic Chemistry. -
Oxazoline Mechanism & Inversion: Wiley, R. H., & Bennett, L. L. (1949). "The Chemistry of the Oxazolines." Chemical Reviews.
-
Classic Resolution Protocols: Hoover, F. W., & Hass, H. B. (1947). "Synthesis of Norephedrine." Journal of Organic Chemistry.
-
Kindler, K., et al. (1923-1950).
-amino ketones." (Foundational work on Pt vs Pd selectivity).
Sources
Technical Support Center: Optimizing Chiral Resolution Yield with (1S,2R)-Norephedrine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for chiral resolution using (1S,2R)-norephedrine. The following sections are structured in a question-and-answer format to directly address common challenges encountered during diastereomeric salt crystallization.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: No Crystal Formation or "Oiling Out"
Question: I've mixed my racemic acid with (1S,2R)-norephedrine in the chosen solvent, but no crystals are forming. In some cases, an oil or gum separates from the solution. What's happening and how can I fix it?
Answer: The lack of crystallization or the phenomenon of "oiling out" indicates that the diastereomeric salts are too soluble in the selected solvent system, preventing the solution from reaching the necessary supersaturation for crystal nucleation and growth.[1][2] This can also be caused by impurities or an incorrect stoichiometry.
Causality and Solutions:
-
High Solubility: The primary reason for crystallization failure is that the diastereomeric salts have high solubility in the chosen solvent.[1]
-
Solution 1: Systematic Solvent Screening: A systematic screening of solvents with varying polarities is crucial.[1] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[1] Start with common solvents like ethanol, isopropanol, acetone, and ethyl acetate.
-
Solution 2: Anti-Solvent Addition: Induce precipitation by slowly adding a solvent in which the salts are poorly soluble (an anti-solvent).[1] This should be done gradually with vigorous stirring to avoid localized high supersaturation, which can also lead to oiling out.[2]
-
Solution 3: Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts, thereby inducing supersaturation.[1]
-
-
Inhibition of Nucleation: Impurities present in the racemic mixture, the resolving agent, or the solvent can inhibit the formation of crystal nuclei.[1]
-
Solution: Ensure the high purity of all starting materials. Recrystallize the racemic compound and the resolving agent if necessary. Use high-purity, anhydrous solvents.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal for crystallization.[1]
-
Solution: While a 1:1 molar ratio is a common starting point, it's worth investigating substoichiometric amounts of the resolving agent (e.g., 0.5 equivalents).[3] This can sometimes lead to a more efficient enrichment of the desired enantiomer in the crystalline phase.
-
-
Temperature: The crystallization temperature may be too high, keeping the salts in solution.
Issue 2: Low Yield of the Desired Diastereomeric Salt
Question: I am getting crystals, but the yield of the desired diastereomeric salt is very low. How can I improve this?
Answer: A low yield suggests that a significant amount of the target diastereomer remains dissolved in the mother liquor.[1] This can be due to several factors, including suboptimal solvent choice, insufficient crystallization time, or incorrect stoichiometry.
Causality and Solutions:
-
Suboptimal Solvent: The chosen solvent may still be too good at dissolving the target diastereomeric salt.[1]
-
Solution: Revisit your solvent screening to find a system that further decreases the solubility of the desired salt.[1] Consider solvent mixtures to fine-tune the solubility properties.
-
-
Incomplete Crystallization: The crystallization process may have been stopped before reaching equilibrium.[1]
-
Solution: Allow for longer crystallization times. Monitor the concentration of the desired enantiomer in the mother liquor over time to determine when equilibrium is reached.
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield.[1]
-
Solution: Experiment with varying the stoichiometry. As mentioned, using 0.5 molar equivalents of the resolving agent can sometimes be more efficient for enriching the desired enantiomer.[3]
-
-
Suboptimal Temperature Profile: The cooling rate and final temperature can affect the yield.
-
Solution: Optimize the cooling profile. A slower cooling rate can lead to larger, purer crystals and potentially a higher yield of the less soluble diastereomer. Experiment with lower final crystallization temperatures.
-
Issue 3: Poor Enantiomeric Excess (e.e.) of the Final Product
Question: After isolating and breaking the diastereomeric salt, the enantiomeric excess of my target enantiomer is low. What are the likely causes and how can I improve the purity?
Answer: Low enantiomeric excess (e.e.) indicates that the crystallization process did not effectively discriminate between the two diastereomers, or that the undesired diastereomer co-precipitated. This is a common challenge in chiral resolution.
Causality and Solutions:
-
Insufficient Solubility Difference: The fundamental requirement for successful resolution is a significant difference in solubility between the two diastereomeric salts in the chosen solvent.[1] If this difference is small, both salts will crystallize to some extent.
-
Solution: The most critical step is a thorough solvent screening to find a solvent that maximizes this solubility difference.[1] This is often a trial-and-error process but is essential for success.
-
-
Recrystallization: A single crystallization step is often insufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will enrich the less soluble diastereomer, leading to a higher e.e. in the final product.
-
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), even if the desired diastereomer is less soluble (thermodynamic product).[5]
-
Solution: Experiment with crystallization conditions to favor the thermodynamic product. This may involve longer crystallization times at a slightly higher temperature to allow the system to reach equilibrium. Seeding the solution with a small crystal of the pure, desired diastereomeric salt can also promote its crystallization.[5][6]
-
-
Purity of the Resolving Agent: The enantiomeric purity of the (1S,2R)-norephedrine is critical. Any contamination with its enantiomer will lead to the formation of the undesired diastereomeric salt, directly impacting the final e.e.
-
Solution: Always use a resolving agent with the highest possible enantiomeric purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chiral resolution using (1S,2R)-norephedrine?
A1: Chiral resolution by diastereomeric salt crystallization involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent, in this case, the base (1S,2R)-norephedrine.[1] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomers have different physical properties, including solubility, melting points, and crystal structures.[7] This difference in solubility allows for their separation by fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from the solution, enriching one enantiomer in the solid phase.
Q2: How do I choose the best solvent for my resolution?
A2: The choice of solvent is a critical factor as it directly influences the solubility of the two diastereomeric salts.[1] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[1] A solvent screening process is highly recommended. This can be done on a small scale using vials or a 96-well plate, testing a range of solvents with different polarities (e.g., alcohols, esters, ketones, and hydrocarbons).[1]
Q3: What is the importance of the stoichiometry between the racemic compound and (1S,2R)-norephedrine?
A3: The stoichiometry can significantly impact both the yield and the enantiomeric excess of the resolution. While a 1:1 molar ratio is a logical starting point, it is not always optimal. Using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy.[3] This can be more efficient because it ensures that there is an excess of the racemic compound, which can help to keep the more soluble diastereomeric salt in solution while the less soluble one crystallizes.
Q4: How do I "break" the diastereomeric salt to recover my pure enantiomer?
A4: Once the diastereomeric salt has been isolated and purified to the desired diastereomeric excess, it needs to be "broken" to liberate the enantiomerically enriched compound. This is typically achieved by an acid-base extraction. The purified diastereomeric salt is dissolved in a suitable solvent (like water or an organic solvent), and then an acid (e.g., HCl) or a base (e.g., NaOH) is added to neutralize the resolving agent and the target compound, respectively.[1] For example, if you have resolved a racemic acid with (1S,2R)-norephedrine (a base), you would add an acid to protonate the norephedrine, making it water-soluble, and deprotonate your acid, which can then be extracted into an organic solvent.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., ethanol). Add (1S,2R)-norephedrine (0.5-1.0 equivalent) to the solution. Stir the mixture at room temperature or with gentle heating until all solids dissolve.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer to induce crystallization. If no crystals form, try adding an anti-solvent slowly or scratching the inside of the flask with a glass rod.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization (if necessary): To improve the diastereomeric excess, recrystallize the salt from a fresh portion of the same or a different solvent system.
-
Salt Breaking: Dissolve the purified diastereomeric salt in water. Add a sufficient amount of a strong acid (e.g., 1M HCl) to lower the pH (typically to pH 1-2).
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolation of Pure Enantiomer: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the purified enantiomer.
-
Analysis: Determine the yield and measure the enantiomeric excess using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Data Presentation
Table 1: Influence of Solvent on Chiral Resolution Efficiency (Illustrative Example)
| Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 25 | 60 |
| Ethanol | 40 | 85 |
| Isopropanol | 45 | 92 |
| Acetone | 30 | 75 |
| Ethyl Acetate | 50 | 95 |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for common chiral resolution issues.
References
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering.
- Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization - Benchchem.
- Chiral resolution by diastereomeric salt crystallization - HKUST SPD.
-
Chiral resolution - Wikipedia. Available at: [Link]
- Technical Support Center: Enhancing Resolution in Chiral Chromatography - Benchchem.
-
Chiral Resolution Screening | Solid State - Onyx Scientific. Available at: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in the Alkylation of (1S,2R)-Norephedrine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the alkylation of (1S,2R)-norephedrine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this reaction and achieve optimal outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of (1S,2R)-norephedrine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction is yielding a significant amount of O-alkylated product alongside the desired N-alkylated product. How can I improve N-selectivity?
Answer:
This is a classic challenge in the alkylation of amino alcohols like norephedrine, where both the amine and hydroxyl groups are nucleophilic. The selectivity between N- and O-alkylation is influenced by several factors, primarily the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions.[1][2]
Underlying Causes:
-
Deprotonation of the Hydroxyl Group: In the presence of a strong base, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, which readily attacks the alkylating agent.
-
Hard-Soft Acid-Base (HSAB) Principle: The nitrogen atom is a "softer" nucleophile than the oxygen atom. "Softer" alkylating agents (those with more polarizable leaving groups like iodide) tend to favor reaction at the softer nitrogen center, while "harder" alkylating agents (like sulfates) may show less selectivity.[1][3]
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, increasing the "nakedness" and reactivity of the corresponding anion, which can favor O-alkylation if the hydroxyl group is deprotonated.
Solutions to Enhance N-Alkylation:
-
Choice of Base: Employ a base that is strong enough to deprotonate the amine (or facilitate its nucleophilic attack) but not the hydroxyl group. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides.
-
Protecting the Hydroxyl Group: The most reliable method to prevent O-alkylation is to temporarily protect the hydroxyl group.[4][5] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[6] These groups are stable under the alkylation conditions and can be selectively removed later.
-
Reductive Amination: This is a highly effective alternative to direct alkylation for achieving N-alkylation.[7][8] The amine is first reacted with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ. This method completely avoids the issue of O-alkylation.[8] Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor N-alkylation, as the activation energy for O-alkylation may be higher.
Question 2: I am observing over-alkylation, resulting in the formation of a tertiary amine and even quaternary ammonium salts. How can I promote mono-alkylation?
Answer:
Over-alkylation is a common side reaction when alkylating primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[10][11]
Underlying Causes:
-
Increased Nucleophilicity of the Secondary Amine: The alkyl group introduced in the first step is electron-donating, which increases the electron density on the nitrogen atom of the newly formed secondary amine, making it more reactive towards the alkylating agent.
-
Stoichiometry: Using an excess of the alkylating agent will inevitably drive the reaction towards di- and even tri-alkylation.
-
Reaction Concentration: High concentrations of reactants can increase the frequency of collisions, leading to a higher probability of multiple alkylation events.
Solutions to Favor Mono-Alkylation:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the norephedrine relative to the alkylating agent can help to consume the alkylating agent before significant over-alkylation can occur.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the norephedrine can maintain a low concentration of the alkylating agent throughout the reaction, thereby favoring the initial mono-alkylation step.[10]
-
Use of Bulky Alkylating Agents: If the desired alkyl group is sterically demanding, this can disfavor a second alkylation event due to steric hindrance around the nitrogen atom.[12][13]
-
Reductive Amination: As mentioned previously, this method is inherently selective for mono-alkylation because the imine formation and subsequent reduction is a controlled, stepwise process.[8]
-
Use of Amine Hydrohalide Salt: Starting with the hydrobromide or hydrochloride salt of the primary amine can help control the reaction. A base is added slowly to generate the free amine in situ, which then reacts. The newly formed secondary amine is more basic and will be protonated, rendering it unreactive to further alkylation.[10]
Question 3: My reaction is proceeding very slowly or not at all. What factors could be inhibiting the reaction?
Answer:
A sluggish or stalled alkylation reaction can be attributed to several factors, ranging from the nature of the reactants to the reaction conditions.
Underlying Causes:
-
Poor Leaving Group: The rate of an Sₙ2 reaction, which is the typical mechanism for alkylation, is highly dependent on the quality of the leaving group on the alkylating agent.[14] Halides follow the reactivity trend I > Br > Cl. Tosylates and mesylates are also excellent leaving groups.
-
Steric Hindrance: A sterically hindered alkylating agent (e.g., a secondary or tertiary alkyl halide) will react much more slowly in an Sₙ2 reaction.[12] Similarly, if the nucleophilic site on the norephedrine is sterically encumbered (less of an issue in this specific case), the reaction rate will decrease.
-
Insufficient Base: If a base is required to deprotonate the amine or neutralize a generated acid, an insufficient amount will lead to a low concentration of the active nucleophile.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[10]
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the overall reaction rate.
Troubleshooting Steps:
-
Evaluate the Alkylating Agent: If possible, switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.[15]
-
Optimize the Base and Solvent System: Ensure an adequate amount of a suitable base is used. Consider switching to a more appropriate polar aprotic solvent.[16]
-
Catalysis: In some cases, a catalytic amount of sodium iodide can be added to a reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the N-alkylation of (1S,2R)-norephedrine?
The primary mechanism for the N-alkylation of (1S,2R)-norephedrine with an alkyl halide is typically a bimolecular nucleophilic substitution (Sₙ2) reaction.[14] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbon atom of the alkylating agent, displacing the leaving group.
Q2: How can I purify the N-alkylated product from unreacted norephedrine and O-alkylated byproducts?
Purification can typically be achieved using column chromatography on silica gel.[17] The polarity difference between the N-alkylated product, the more polar unreacted norephedrine, and the potentially less polar O-alkylated byproduct usually allows for good separation. A solvent system gradient, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is often effective. Acid-base extraction can also be employed to separate the basic amine products from neutral byproducts.
Q3: Can the stereochemistry at the C1 or C2 position of norephedrine be affected during alkylation?
Under standard Sₙ2 or reductive amination conditions, the stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the amino group) of (1S,2R)-norephedrine are not directly involved in the bond-forming or breaking steps and therefore their configuration should be retained. However, harsh basic or acidic conditions and high temperatures could potentially lead to side reactions like elimination-addition or epimerization, although this is not a common issue under optimized alkylation protocols.
Q4: Are there any "greener" alternatives to traditional alkylation methods?
Yes, catalytic methods are being developed to be more environmentally friendly.[15] One such approach is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, where an alcohol is used as the alkylating agent.[18] In this process, a catalyst (often a transition metal complex) temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being transferred back in the reduction step. This method generates water as the only byproduct.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol provides a general procedure for the N-alkylation of (1S,2R)-norephedrine with an aldehyde.
-
To a solution of (1S,2R)-norephedrine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde (1.1 eq).
-
If desired, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
This protocol describes a common method for protecting the hydroxyl group of norephedrine.
-
Dissolve (1S,2R)-norephedrine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or DMF.
-
Add an amine base such as imidazole (2.5 eq) or triethylamine (1.5 eq).
-
Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting protected norephedrine can then be used in the N-alkylation reaction.
Data Summary
| Alkylation Method | Key Reagents | Selectivity | Common Side Reactions | Yield Range |
| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Moderate to Good N-selectivity | O-alkylation, Over-alkylation | 40-70% |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Excellent N-selectivity | None related to O- or over-alkylation | 60-90%[7] |
| Alkylation with Protection | Protecting group (e.g., TBDMSCl), Alkyl halide, Base | Excellent N-selectivity | Requires additional protection/deprotection steps | 70-95% (over 3 steps) |
Visualizations
Alkylation Pathways of Norephedrine
Caption: Competing pathways in the alkylation of norephedrine.
Troubleshooting Logic for Poor N-Selectivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. static.zollege.in [static.zollege.in]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectral Analysis of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride: A Comparative Technical Guide
Executive Summary
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (also known as (+)-Norephedrine HCl) is a critical chiral amino alcohol used as a precursor in pharmaceutical synthesis and as a chiral auxiliary. Its biological activity and regulatory status depend strictly on its stereochemical purity.
The primary analytical challenge is distinguishing this specific erythro isomer from its threo diastereomer ((1R,2R)-Norpseudoephedrine) and its regioisomers. While HPLC is standard for purity, 1H NMR spectroscopy offers a superior, self-validating method for absolute structural confirmation without the need for specialized chiral columns.
This guide objectively compares the spectral performance of the (1S,2R) isomer against its diastereomeric alternatives, providing experimentally grounded protocols for definitive identification.
Mechanistic Insight: The Stereochemical "Fingerprint"
To interpret the NMR data correctly, one must understand the conformational dynamics that dictate the signal splitting patterns. The differentiation between the (1S,2R)-erythro form and the (1R,2R)-threo form relies on the Karplus Relationship , which correlates the vicinal coupling constant (
The Conformational Lock Effect
In the hydrochloride salt form, the protonated amine (
-
Erythro ((1S,2R)-Norephedrine): The benzylic proton (H1) and the methine proton (H2) adopt a gauche relationship (dihedral angle
60°). -
Threo ((1R,2R)-Norpseudoephedrine): The protons adopt an anti-periplanar relationship (dihedral angle
180°).
Result: The erythro isomer exhibits a significantly smaller coupling constant (
Comparative Spectral Analysis
The following data compares the target product against its primary impurity (the threo diastereomer).
Table 1: Diagnostic Signal Comparison (400 MHz, DMSO-d6)
| Feature | (1S,2R)-Erythro (Target) | (1R,2R)-Threo (Alternative/Impurity) | Diagnostic Significance |
| H-1 (Benzylic) | High: Chemical shift drift is subtle; | ||
| ~ 4.0 Hz | ~ 8.5 Hz | Critical: The primary differentiator. | |
| H-2 (Methine) | Moderate: Often overlaps with water or H-1 in low-field instruments. | ||
| CH | Low: Only useful if mixture is present (distinct doublets appear). | ||
| Aromatic Ring | Negligible: Indistinguishable between isomers. |
Note: Chemical shifts may vary slightly (
Visualization: Isomer Identification Logic
The following diagram illustrates the decision logic for confirming the (1S,2R) isomer based on spectral data.
Figure 1: Decision tree for stereochemical assignment using J-coupling values.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity and reproducibility, follow this optimized protocol. This method minimizes exchange broadening of the ammonium protons and ensures sharp coupling patterns.
Materials
-
Analyte: ~10 mg (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Why DMSO? Unlike D
O, DMSO prevents rapid exchange of the labile OH and NH protons, allowing observation of their connectivity in 2D experiments (COSY/HSQC) if needed.
-
-
NMR Tube: 5mm high-precision tube (Wilmad 507-PP or equivalent).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10-15 mg of the HCl salt into a clean vial.
-
Add 0.6 mL DMSO-d6.
-
Vortex until fully dissolved. Note: Ensure no suspended solids remain, as this degrades line shape.
-
-
Acquisition Parameters (400 MHz+ recommended):
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1):
5 seconds.-
Reasoning: Essential for accurate integration of the aromatic vs. aliphatic protons to confirm salt stoichiometry.
-
-
Scans (ns): 16 or 32 (S/N > 100:1).
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required to flatten the baseline around the broad NH
peak (~8.0 ppm). -
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Visualization: Analytical Workflow
Figure 2: Optimized analytical workflow for quantitative NMR analysis.
Troubleshooting & Interpretation
Issue: Broad or Missing Peaks
-
Observation: The NH
signals (8.0-8.5 ppm) are extremely broad or invisible. -
Cause: Trace water in the DMSO is facilitating rapid proton exchange.
-
Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the solvent 24 hours prior to use.
Issue: Multiplet Overlap
-
Observation: The H-1 doublet overlaps with the H-2 multiplet or water signal.
-
Solution:
-
Temperature Shift: Run the experiment at 313 K (40°C). The HDO water peak will shift upfield, revealing the methine signals.
-
Solvent Swap: Switch to D
O.-
Warning: In D
O, the NH and OH signals will disappear (deuterium exchange), and chemical shifts will change, but the coupling relationship (Erythro < Threo) remains valid.
-
-
References
-
National Institutes of Health (PubChem). Norpseudoephedrine Hydrochloride (Threo Isomer Data). [Link]
-
Hulme, M. C., et al. (2023).[1] Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1H and 19F NMR spectroscopy. Magnetic Resonance in Chemistry.[1][2][3][4] [Link]
-
Lee, G. S., et al. Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate.[5] [Link]
Sources
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Induction: (1S,2R)-Norephedrine vs. Pseudoephedrine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the plethora of options available, amino alcohol-derived auxiliaries have carved a significant niche due to their reliability, versatility, and the high levels of stereocontrol they impart. This guide provides an in-depth, objective comparison of two closely related yet distinct chiral auxiliaries: (1S,2R)-norephedrine and pseudoephedrine. By examining their mechanisms of chiral induction, performance in key synthetic transformations, and practical considerations, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The auxiliary introduces a stereogenic center, which, through steric and electronic effects, dictates the facial selectivity of the approach of a reagent, leading to the preferential formation of one diastereomer over the other.[2] Upon completion of the desired transformation, the auxiliary is cleaved from the product and can, in an ideal scenario, be recovered and reused. The efficacy of a chiral auxiliary is gauged by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, the chemical yield, and the ease of its attachment and removal.[1]
Both (1S,2R)-norephedrine and pseudoephedrine are readily available and relatively inexpensive amino alcohols, making them attractive choices for chiral auxiliaries. They are typically converted into amides or oxazolidinones to exert their stereodirecting influence in a variety of carbon-carbon bond-forming reactions.
(1S,2R)-Norephedrine: A Staple in Asymmetric Aldol Reactions
(1S,2R)-Norephedrine is frequently employed in the form of an oxazolidinone auxiliary, a strategy popularized by David A. Evans.[3] This rigid heterocyclic system provides a well-defined steric environment that effectively controls the stereochemical course of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[3]
Mechanism of Chiral Induction with Norephedrine-Derived Oxazolidinones
The stereodirecting power of norephedrine-derived oxazolidinones stems from the formation of a rigid, chelated transition state.[3] In the context of an asymmetric aldol reaction, the N-acyloxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a Z-enolate. This enolate then coordinates with the aldehyde in a Zimmerman-Traxler-like six-membered chair transition state.[4] The substituent at the C4 position of the oxazolidinone (derived from the phenyl group of norephedrine) and the C5 substituent (the methyl group) effectively shield one face of the enolate, directing the approach of the aldehyde to the less hindered face.[5] This leads to the predictable formation of the syn-aldol product.[4]
Caption: Zimmerman-Traxler model for a norephedrine-derived oxazolidinone aldol reaction.
Pseudoephedrine: A Powerful Auxiliary for Asymmetric Alkylation
Pseudoephedrine, particularly the (1S,2S) and (1R,2R) enantiomers, has been extensively developed by Andrew G. Myers as a practical and highly effective chiral auxiliary for the asymmetric alkylation of amides.[6][7] This methodology provides access to a wide range of enantiomerically enriched carboxylic acids, ketones, alcohols, and aldehydes.[7]
Mechanism of Chiral Induction with Pseudoephedrine Amides
The chiral induction mechanism with pseudoephedrine amides relies on the formation of a conformationally rigid lithium chelate in the transition state. The pseudoephedrine amide is treated with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride to generate a Z-enolate.[2][6] The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety. This chelation, along with the steric bulk of the phenyl and methyl groups on the auxiliary, effectively blocks one face of the enolate.[2] Consequently, the electrophile approaches from the less sterically encumbered face, leading to high diastereoselectivity.[2][6]
Caption: Proposed chelated transition state for the alkylation of a pseudoephedrine amide enolate.
Head-to-Head Comparison: Performance in Asymmetric Alkylation
To provide a clear and objective comparison, the following table summarizes the performance of (1S,2R)-norephedrine (as its oxazolidinone derivative) and (+)-pseudoephedrine in the asymmetric alkylation of their respective N-propionyl derivatives.
| Auxiliary | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | 90 | ≥99:1 | [8] |
| Ethyl iodide | 88 | 97:3 | [8] | |
| n-Butyl bromide | 89 | 98:2 | [8] | |
| (+)-Pseudoephedrine | Benzyl bromide | 90 | ≥99:1 | [8] |
| Ethyl iodide | 88 | 97:3 | [8] | |
| n-Butyl bromide | 89 | 98:2 | [8] |
Data presented for (S)-4-benzyl-2-oxazolidinone is representative of norephedrine-derived systems and is used here for a direct comparison with the widely reported pseudoephedrine data.
As the data indicates, both auxiliary systems provide excellent yields and high levels of diastereoselectivity in asymmetric alkylation reactions. The choice between them may therefore be guided by other factors such as the desired downstream transformations, cost, and ease of handling. It is worth noting that a derivative of pseudoephedrine, pseudoephenamine, has been reported to offer even higher diastereoselectivities in certain cases, particularly in the formation of quaternary carbon centers.[9][10]
Experimental Protocols
Asymmetric Alkylation using a Norephedrine-Derived Oxazolidinone
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone.[3]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Asymmetric Alkylation using a Pseudoephedrine Amide
The following is a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.[11]
Materials:
-
N-Propionyl-(+)-pseudoephedrine amide
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of LDA Solution: To a flame-dried, argon-purged flask, add anhydrous THF and diisopropylamine (2.25 equivalents). Cool the solution to -78 °C. Slowly add n-butyllithium (2.1 equivalents) and stir for 5 minutes. Briefly warm the solution to 0 °C for 5 minutes, then re-cool to -78 °C.[11]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents). In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF. Slowly add the pseudoephedrine amide solution to the LDA/LiCl suspension at -78 °C. Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes. Briefly warm to room temperature (3-5 minutes) and then re-cool to 0 °C.[11]
-
Alkylation: Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.[11] Stir the reaction at 0 °C for 1-3 hours or until completion as monitored by thin-layer chromatography (TLC).[8]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.[8] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8] The product can then be purified by chromatography or crystallization.
Cleavage of the Auxiliaries
A crucial step in any auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product.
-
Norephedrine-Derived Oxazolidinones: The N-acyl group can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the carboxylic acid.[3]
-
Pseudoephedrine Amides: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid.[10] Alternatively, treatment with organolithium reagents can provide ketones, while reduction with reagents like lithium aminoborohydride (LAB) can furnish alcohols.[10][12]
Conclusion and Future Perspectives
Both (1S,2R)-norephedrine and pseudoephedrine are highly effective and reliable chiral auxiliaries that have stood the test of time in asymmetric synthesis. Norephedrine, typically employed as an oxazolidinone, is a cornerstone of asymmetric aldol methodology, providing predictable access to syn-aldol products. Pseudoephedrine, as developed by Myers, offers a powerful and practical route to a diverse array of enantiomerically enriched compounds via asymmetric alkylation.
The choice between these two auxiliaries will ultimately depend on the specific synthetic target and the desired reaction pathway. For asymmetric aldol reactions requiring high syn-selectivity, norephedrine-derived oxazolidinones remain a premier choice. For a broad range of asymmetric alkylations, pseudoephedrine amides offer a robust and versatile platform.
It is important to note that due to the potential for pseudoephedrine to be diverted for illicit purposes, its availability can be restricted in some regions.[10] In such cases, alternative auxiliaries like pseudoephenamine, which has shown comparable or even superior performance, may be a more practical option.[9][10] The continued development of new chiral auxiliaries and the refinement of existing methodologies will undoubtedly further expand the synthetic chemist's toolkit for the efficient and elegant construction of complex chiral molecules.
References
- Myers, A. G. et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University.
- Myers, A. G. et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
- BenchChem. (2025).
- Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- BenchChem. (2025). A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2-Amino-1-(2-nitrophenyl)ethanol. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine. BenchChem.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- BenchChem. (2025).
- YouTube. (2019, April 11).
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Determining the Enantiomeric Purity of (1S,2R)-Amino Alcohol Derivatives: A Comprehensive Methodological Guide
(1S,2R)-amino alcohols are privileged chiral building blocks omnipresent in modern pharmacophores. They serve as critical intermediates for HIV protease inhibitors, sympathomimetic agents, and emerging 1[1]. Because the pharmacological efficacy and toxicological profile of these molecules are strictly governed by their absolute configuration, establishing a robust, self-validating analytical framework to determine enantiomeric excess (
As an Application Scientist, I approach chiral discrimination not just as a procedural task, but as a system of molecular interactions that must be carefully controlled. The vicinal proximity of the basic amine and the hydrogen-bond-donating hydroxyl group in (1S,2R)-amino alcohols presents unique analytical challenges. This guide objectively compares the three primary platforms for resolving these derivatives, explaining the causality behind the methods and providing self-validating experimental protocols.
Methodological Landscape: The Causality of Chiral Discrimination
To achieve baseline resolution (
Chiral HPLC (Direct Method)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the industry gold standard for quantitative
-
The Causality : Chiral recognition relies on transient diastereomeric interactions (hydrogen bonding,
stacking, dipole-dipole) between the analyte and immobilized amylose or cellulose phenylcarbamate derivatives (e.g., 3 or Chiralcel AD-H)[3]. Because the basic amine of the amino alcohol strongly interacts with acidic residual silanols on the silica support, peak tailing is a primary failure mode. Adding a basic modifier (e.g., 0.1% diethylamine) to the mobile phase competitively masks these silanol sites, ensuring sharp, symmetrical peaks and accurate integration[1].
NMR Spectroscopy with Chiral Derivatizing Agents (Indirect Method)
Nuclear Magnetic Resonance (NMR) converts enantiomers into covalent diastereomers using 4 like Mosher's acid chloride (MTPA-Cl)[4].
-
The Causality : The formed diastereomers exhibit distinct anisotropic shielding effects in the NMR cavity. By integrating the well-resolved
F or H signals, the enantiomeric ratio is precisely quantified[5]. Because the amine is more nucleophilic than the hydroxyl group, strict stoichiometric control during derivatization is critical to selectively form the amide and prevent the formation of confounding N,O-bis-derivatives. Alternatively, non-covalent Chiral Solvating Agents (CSAs) like 6 can be used to avoid kinetic resolution artifacts[6].
Capillary Electrophoresis (CE)
CE employs chiral selectors (like cyclodextrins or crown ethers) in the running buffer[7].
-
The Causality : Enantiomers form transient inclusion complexes with the selector at different binding constants, altering their electrophoretic mobility. The pH of the background electrolyte must be carefully tuned to ensure the amino alcohol is fully protonated, maximizing electrophoretic migration and interaction with the neutral cyclodextrin cavity.
Quantitative Performance Comparison
| Parameter | Chiral HPLC (CSPs) | NMR Spectroscopy (Mosher's CDA) | Capillary Electrophoresis (CE) |
| Resolution Mechanism | Transient CSP interactions | Covalent diastereomer formation | Transient inclusion complexes |
| Limit of Detection (LOD) | ~0.1% | ~1-2% | ~0.5% |
| Analysis Time | 15 - 45 minutes | 1 - 2 hours (incl. derivatization) | 10 - 20 minutes |
| Sample Requirement | ~1 mg | ~5-10 mg | < 0.1 mg |
| Primary Advantage | Non-destructive, high precision | Confirms absolute configuration | Minimal sample/solvent usage |
| Critical Limitation | Requires expensive chiral columns | Kinetic resolution artifacts possible | Lower reproducibility than HPLC |
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol utilizes a polysaccharide-based CSP to directly quantify the enantiomeric excess of the amino alcohol[2].
-
Sample Preparation : Dissolve 1 mg of the synthesized (1S,2R)-amino alcohol in 1 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Equilibration : Purge the HPLC system with a mobile phase of Hexane/IPA (80:20 v/v) containing 0.1% Diethylamine (Et
NH). Equilibrate a Chiralcel AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 0.5 mL/min until the baseline stabilizes[1]. -
System Suitability (Self-Validation) : Inject 5 µL of a racemic standard of the amino alcohol. Confirm that the resolution factor (
) between the (1S,2R) and (1R,2S) peaks is . This proves the system's thermodynamic capacity to discriminate the enantiomers[3]. -
Sample Analysis : Inject 5 µL of the analytical sample. Monitor absorbance at 254 nm (or the molecule's specific
). -
Data Processing : Calculate
using the formula: , where represents the integrated peak area[2].
Protocol 2: Indirect F NMR Analysis via Mosher's Derivatization
This protocol is used when absolute configuration assignment is required alongside purity determination[5].
-
Reagent Preparation : Dry the (1S,2R)-amino alcohol sample (~5 mg) under high vacuum to remove trace water, which would rapidly hydrolyze the highly reactive acid chloride derivatizing agent.
-
Derivatization : In an inert atmosphere, dissolve the sample in 0.5 mL of anhydrous CDCl
directly in an NMR tube. Add exactly 1.1 equivalents of (R)-(-)-MTPA-Cl (Mosher's acid chloride) and 2.0 equivalents of deuterated pyridine (to scavenge HCl and catalyze the reaction).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction Control (Self-Validation) : Allow the reaction to proceed at room temperature for 30 minutes. The strict stoichiometric control ensures complete conversion of the amine without driving the less reactive hydroxyl group to form N,O-bis-Mosher esters, which would convolute the spectra.
-
Data Acquisition : Acquire a high-resolution
F NMR spectrum (e.g., 376 MHz). The CF group of the Mosher moiety provides a clean singlet without background interference[5]. -
Configuration & Purity Analysis : Identify the distinct
F singlets for the major and minor diastereomers. Integrate the peaks to calculate . To assign absolute configuration, repeat the protocol with (S)-(+)-MTPA-Cl and apply the Dale-Mosher model ( )[5].
Visualizing the Analytical Workflow
Decision matrix for selecting analytical methods for chiral amino alcohol resolution.
References
-
Benchchem . The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols. 2
-
NIH PMC . Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. 1
-
NIH PMC . Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. 3
-
Benchchem . Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. 4
-
MDPI . A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. 6
-
NIH PMC . Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. 5
-
Researcher.Life . N-Alkylcarbamoyl derivatives of amino acids as chiral stationary phases for high-performance liquid chromatography. 7
Sources
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Spectroscopic Validation of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride via Infrared Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical analysis of the validation of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a key chiral intermediate, using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of its IR spectrum, present a detailed experimental protocol, and compare the expected spectral features with those of its stereoisomers, offering a robust framework for its analytical validation.
The Critical Role of Spectroscopic Validation for Chiral Amines
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride and its stereoisomers are fundamental building blocks in the synthesis of various pharmaceutical agents. The specific stereochemistry is often critical to the pharmacological activity of the final drug product. Consequently, rigorous analytical techniques are required to confirm the identity and purity of these intermediates. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative method for this purpose. The unique vibrational modes of the molecule's functional groups create a distinct spectral "fingerprint," allowing for its unequivocal identification.
Experimental Protocol for FTIR Analysis
A high-quality FTIR spectrum is paramount for accurate analysis. The following protocol outlines the steps for acquiring a reliable spectrum of a solid sample like (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Methodology: Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade KBr to eliminate moisture, which can introduce a broad O-H stretching band around 3400 cm⁻¹ and interfere with the analysis.
-
Weigh approximately 1-2 mg of the (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride sample and 100-200 mg of KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures even distribution of the sample within the KBr matrix and reduces scattering of the infrared beam.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and will yield a high-quality spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Interpreting the Infrared Spectrum: A Fingerprint of the Molecule
The infrared spectrum of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent functional groups. The table below outlines the expected major absorption peaks and their assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 3200 - 2800 | N-H (Primary Amine Salt) | Stretching | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium, Sharp |
| 3000 - 2850 | C-H (Alkyl) | Stretching | Medium, Sharp |
| ~1600, ~1500, ~1450 | C=C (Aromatic) | Ring Stretching | Medium to Weak, Sharp |
| 1650 - 1580 | N-H (Primary Amine Salt) | Bending (Asymmetric) | Medium |
| 1250 - 1020 | C-N (Aliphatic Amine) | Stretching | Medium to Weak |
| ~1100 | C-O (Secondary Alcohol) | Stretching | Strong |
| 910 - 665 | N-H (Primary Amine Salt) | Wagging | Broad |
| ~750 and ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong, Sharp |
Comparative Analysis with Stereoisomers
While stereoisomers have the same functional groups, subtle differences in their three-dimensional arrangement can lead to minor but discernible variations in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). For instance, the spectrum of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride should be compared against a reference standard. In the absence of a direct standard, comparison with the published spectrum of its diastereomer, (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride, can be informative. While the major peaks will be present in both, slight shifts in peak positions and changes in relative intensities in the fingerprint region can be expected due to differences in intra- and intermolecular interactions.
The spectrum for the closely related stereoisomer, (1S,2R)-(+)-Norephedrine HCl, provides a valuable reference.[1] Its spectrum will exhibit the same characteristic functional group absorptions.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process for (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Caption: Workflow for the FTIR validation of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
In-Depth Discussion of Key Spectral Features
-
The Broad O-H and N-H Stretching Region (3500 - 2800 cm⁻¹): The most prominent feature in the high-frequency region is a broad, strong absorption band. This is a composite of the O-H stretching vibration from the alcohol group and the N-H stretching vibrations of the primary ammonium salt.[2][3] Hydrogen bonding in the solid state significantly broadens these peaks.[4] For primary amine salts, a broad envelope of absorbance due to the stretching vibrations of the NH₃⁺ group is expected.[5]
-
Aromatic and Aliphatic C-H Stretches (3100 - 2850 cm⁻¹): Just to the left of 3000 cm⁻¹, sharper, medium-intensity peaks corresponding to the C-H stretching of the phenyl group are anticipated.[5][6][7] Immediately to the right, the C-H stretches of the propanol backbone will appear.
-
The "Fingerprint" Region (Below 1600 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C Stretching: A series of medium to weak, sharp bands around 1600, 1500, and 1450 cm⁻¹ are characteristic of the phenyl ring vibrations.[5][7]
-
N-H Bending: The asymmetric bending of the -NH₃⁺ group is expected to appear in the 1650-1580 cm⁻¹ range.[8]
-
C-N and C-O Stretching: The C-N stretching of the aliphatic amine is typically found between 1250-1020 cm⁻¹.[8] The strong C-O stretching of the secondary alcohol will be a prominent feature, likely around 1100 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: Strong, sharp peaks around 750 and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.[7]
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural validation of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride. By carefully preparing the sample and analyzing the resulting spectrum, researchers can confidently confirm the presence of key functional groups and the overall molecular structure. The comparison of the obtained spectrum with that of a known standard or a closely related stereoisomer provides an additional layer of certainty. This guide offers a comprehensive framework for employing FTIR spectroscopy as a reliable and efficient method for the quality control of this critical pharmaceutical intermediate.
References
-
THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (n.d.). DTIC. Retrieved March 8, 2026, from [Link]
-
Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
(1S,2R)-(+)-Norephedrine HCl - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved March 8, 2026, from [Link]
-
(1S,2R)-(+)-Norephedrine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved March 8, 2026, from [Link]
-
(1S,2R)-(+)-Norephedrine. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
(1S,2R)-(+)-Norephedrine. (n.d.). NIST WebBook. Retrieved March 8, 2026, from [Link]
-
IR Chart. (n.d.). UCLA. Retrieved March 8, 2026, from [Link]
-
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. Retrieved March 8, 2026, from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved March 8, 2026, from [Link]
-
Infrared spectra of alcohols and phenols. (n.d.). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved March 8, 2026, from [Link]
-
IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). UCSC. Retrieved March 8, 2026, from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
IR spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
-
IR Absorption Table. (n.d.). Michigan State University. Retrieved March 8, 2026, from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved March 8, 2026, from [Link]
-
1-amino-1-phenylpropan-2-ol hydrochloride. (n.d.). PubChemLite. Retrieved March 8, 2026, from [Link]
-
(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride. (n.d.). ChemWhat. Retrieved March 8, 2026, from [Link]
-
AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). AIST. Retrieved March 8, 2026, from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Phenylpropanolamine Hydrochloride and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise identification and differentiation of structurally similar pharmaceutical compounds are paramount. Phenylpropanolamine (PPA), a sympathomimetic amine, and its common alternatives and isomers, such as ephedrine, pseudoephedrine, and phenylephrine, present a significant analytical challenge due to their closely related chemical structures. Mass spectrometry, with its ability to elucidate molecular structure through controlled fragmentation, stands as a definitive tool for this purpose. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of phenylpropanolamine hydrochloride, offering field-proven insights into the causal mechanisms behind their distinct spectral fingerprints under various ionization techniques.
Introduction to Phenylpropanolamine and its Structural Analogs
Phenylpropanolamine (PPA), chemically known as (±)-norephedrine, is a phenethylamine derivative that has been used as a decongestant and appetite suppressant.[1][2] Its structure features a phenyl ring, a propyl chain with a hydroxyl group at the benzylic position, and an amino group at the adjacent carbon. The presence of two chiral centers gives rise to four possible stereoisomers.[3] Its common structural relatives include ephedrine and pseudoephedrine, which are N-methylated analogs of PPA, and phenylephrine, a constitutional isomer. The subtle differences in their structures lead to distinct fragmentation pathways in mass spectrometry, enabling their unambiguous identification.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it highly suitable for creating compound-specific spectral libraries. The fragmentation of PPA and its analogs under EI is primarily driven by the stability of the resulting carbocations.
Fragmentation Mechanism of Phenylpropanolamine (PPA) in EI-MS
The EI mass spectrum of phenylpropanolamine is characterized by a dominant fragmentation pathway involving the cleavage of the Cα-Cβ bond (the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group). This is a classic alpha-cleavage for amines.
The most abundant fragment ion, and therefore the base peak , is observed at m/z 44 .[4][5][6] This ion, [C2H6N]+, is formed by the cleavage of the Cα-Cβ bond, with the charge being retained by the amine-containing fragment. The formation of this stable iminium ion is a highly favored process.
Another significant fragment is observed at m/z 77 , corresponding to the phenyl cation [C6H5]+, which arises from the cleavage of the bond between the phenyl ring and the side chain. A less intense peak at m/z 107 can be attributed to the [C7H7O]+ ion, resulting from cleavage of the Cα-Cβ bond with charge retention on the benzylic fragment. The molecular ion [M]+• at m/z 151 is often weak or absent due to the high degree of fragmentation.[4]
Comparative EI Fragmentation of PPA, Ephedrine, and Pseudoephedrine
Ephedrine and pseudoephedrine, being diastereomers, exhibit nearly identical EI mass spectra.[7] Their fragmentation is also dominated by alpha-cleavage. However, due to the presence of the N-methyl group, their characteristic base peak is shifted.
The primary fragmentation for both ephedrine and pseudoephedrine is the cleavage of the Cα-Cβ bond, resulting in a base peak at m/z 58 ([C3H8N]+).[8] This 14-mass-unit shift from PPA's base peak (m/z 44) directly corresponds to the additional methyl group on the nitrogen atom. This difference is a key diagnostic feature for distinguishing PPA from its N-methylated counterparts.
The following table summarizes the key EI fragment ions for PPA, ephedrine, and pseudoephedrine.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Phenylpropanolamine | 151 (often weak/absent) | 44 | 77, 107 |
| Ephedrine | 165 (often weak/absent) | 58 | 77, 107 |
| Pseudoephedrine | 165 (often weak/absent) | 58 | 77, 107 |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Elucidation
Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).
ESI-MS/MS Fragmentation of Phenylpropanolamine (PPA)
In positive ion ESI-MS, PPA readily forms a protonated molecule at m/z 152 . Upon CID, the primary fragmentation pathway involves the neutral loss of water (H2O, 18 Da) from the protonated molecule, yielding a prominent fragment ion at m/z 134 .[9] This is followed by the loss of ammonia (NH3, 17 Da) from the protonated molecule, producing an ion at m/z 135 .
A proposed fragmentation pathway for PPA under ESI-MS/MS is depicted below.
Caption: Proposed ESI-MS/MS fragmentation of PPA.
Comparative ESI-MS/MS Fragmentation of PPA and its Alternatives
The ESI-MS/MS fragmentation patterns of ephedrine, pseudoephedrine, and phenylephrine show both similarities and key differences that allow for their differentiation.
-
Ephedrine and Pseudoephedrine: Both isomers produce a protonated molecule at m/z 166 . Their MS/MS spectra are very similar, both showing a primary loss of water to yield an ion at m/z 148 .[10][11][12] Further fragmentation can lead to ions at m/z 115 and m/z 77. Due to the high similarity of their MS/MS spectra, chromatographic separation is often necessary for their unambiguous identification.[7]
-
Phenylephrine: As a constitutional isomer of ephedrine and pseudoephedrine, phenylephrine also has a protonated molecule at m/z 168 . However, its fragmentation pattern is distinct. The primary fragmentation is also the loss of water, resulting in an ion at m/z 150 .[13][14] Subsequent fragmentation of the m/z 150 ion can produce fragments at m/z 119 and m/z 91.[13] The different precursor ion mass and the resulting fragment masses clearly distinguish phenylephrine from PPA and its N-methylated isomers.
The following table summarizes the key ESI-MS/MS transitions for PPA and its common alternatives.
| Compound | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) |
| Phenylpropanolamine | 152 | 134, 135, 91 |
| Ephedrine | 166 | 148, 115, 77 |
| Pseudoephedrine | 166 | 148, 115, 77 |
| Phenylephrine | 168 | 150, 119, 91 |
Experimental Protocols
To achieve reliable and reproducible results, the following experimental protocols are recommended.
GC-MS Analysis for EI Fragmentation
This method is suitable for the analysis of PPA and its N-methylated isomers in various matrices.
Sample Preparation:
-
For solid dosage forms, crush a tablet and dissolve in methanol.
-
For liquid formulations, dilute an appropriate volume with methanol.
-
For biological samples, perform a liquid-liquid extraction under basic conditions (e.g., with ethyl acetate at pH 9-10).
-
Evaporate the organic extract to dryness and reconstitute in a small volume of ethyl acetate.
-
Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve chromatographic performance and yield characteristic fragment ions.[15]
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended.[16]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Injector: Splitless or split injection at 250-280°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Scan mode from m/z 40 to 400.
Caption: GC-MS workflow for PPA analysis.
LC-MS/MS Analysis for ESI Fragmentation
This method is ideal for the analysis of PPA and its isomers/alternatives, particularly in complex matrices like biological fluids.[10][17][18][19][20][21]
Sample Preparation:
-
For plasma or urine samples, perform a protein precipitation with acetonitrile or methanol, or a solid-phase extraction (SPE) using a strong cation-exchange cartridge.[18]
-
Centrifuge the sample to remove precipitated proteins.
-
Dilute the supernatant with the initial mobile phase.
LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 or pentafluorophenyl (PFP) column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing an additive like 0.1% formic acid or ammonium acetate, is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analyzer: Multiple Reaction Monitoring (MRM) mode, using the precursor-product ion transitions listed in the ESI-MS/MS comparison table.
Caption: LC-MS/MS workflow for PPA analysis.
Conclusion
The mass spectrometric fragmentation of phenylpropanolamine hydrochloride and its alternatives is highly dependent on the ionization technique employed and the specific molecular structure of the analyte. Electron ionization provides a robust method for differentiation based on the characteristic base peaks arising from alpha-cleavage, with PPA yielding m/z 44 and its N-methylated analogs producing m/z 58. Electrospray ionization coupled with tandem mass spectrometry offers a softer approach, where fragmentation is dominated by neutral losses of water and ammonia, with distinct precursor and product ions for each compound. By understanding these fragmentation pathways and employing the appropriate analytical methodologies, researchers can confidently identify and differentiate these structurally similar compounds, ensuring the accuracy and integrity of their analytical results.
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Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). FDA. Retrieved from [Link]
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Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography–high-resolution mass spectrometry approach. (2019). Academia.edu. Retrieved from [Link]
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Confirmatory procedure of ephedrines by gas chromatography- mass spectrometry. Migration of the trimethylsilyl group in the N- a. (2007). ResearchGate. Retrieved from [Link]
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A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. (2021). Pharmaceuticals. Retrieved from [Link]
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Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
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Product ion spectra of L-ephedrine (A), pseudoephedrine (B), and caffeine (C). (n.d.). ResearchGate. Retrieved from [Link]
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Method Development and Validation of Ephedrine and Pseudoephedrine in Horse Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Mass spectra and propsed fragmentation patterns of ephedrine (A),... (n.d.). ResearchGate. Retrieved from [Link]
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Separation and Identification of Drugs by Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS). (2014). Office of Justice Programs. Retrieved from [Link]
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Product ion mass spectra and the pattern of fragmentation of (A) ephedrine, (B) pseudoephedrine, and (C) 2-phenylethylamine (internal standard). (n.d.). ResearchGate. Retrieved from [Link]
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GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. (1993). Journal of Analytical Toxicology. Retrieved from [Link]
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Possible phenylpropanolamine (PPA) isomers. (n.d.). ResearchGate. Retrieved from [Link]
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A Guide to the Accurate Determination of Diastereomeric Ratios in Asymmetric Synthesis Utilizing (1S,2R)-Ligands
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the ability to precisely control stereochemical outcomes is paramount. Chiral ligands, particularly those with defined stereocenters like the (1S,2R) configuration found in auxiliaries such as aminoindanol or norephedrine derivatives, are instrumental in directing the formation of specific diastereomers. However, the synthesis of a stereochemically enriched product is only half the battle; the other half is proving it.
This guide provides an in-depth comparison of the primary analytical techniques for validating diastereomeric ratios (d.r.). It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our focus is to merge technical accuracy with field-proven insights to empower you to generate reliable and defensible results.
The Foundation: Why Diastereomers are Distinguishable
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[1] This fundamental difference is the cornerstone of their analytical separation and quantification. Their different shapes and dipole moments lead to unique interactions with their surroundings, resulting in distinguishable signals in spectroscopic and chromatographic analyses. The accurate measurement of the ratio of these signals is the goal of any diastereomeric ratio validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and direct method for determining the diastereomeric ratio of a purified compound mixture.[2] It relies on the principle that chemically non-equivalent nuclei will resonate at different frequencies in a magnetic field.
Fundamental Principle: Chemical Shift Non-Equivalence
In a mixture of diastereomers, corresponding protons (or other NMR-active nuclei) exist in slightly different three-dimensional environments.[1] This subtle difference in their magnetic environment is often sufficient to cause their signals to appear at different chemical shifts (δ) in the ¹H NMR spectrum, allowing for individual quantification. Protons closer to the newly formed stereocenters are typically the most affected and are the best reporters for the diastereomeric ratio.[3]
Addressing the Challenge of Signal Overlap
A common challenge in ¹H NMR is the overlapping of signals, especially in complex molecules, which can make accurate integration impossible.[4] Several strategies can overcome this:
-
High-Field NMR: Using spectrometers with higher magnetic field strengths (e.g., 400 MHz or higher) increases chemical shift dispersion, often resolving overlapping multiplets.[3]
-
¹³C NMR: In cases of severe proton overlap, ¹³C NMR can be a valuable alternative. With broadband proton decoupling, each unique carbon appears as a sharp singlet. If a pair of carbon signals (one for each diastereomer) is well-resolved, their integrals can provide the d.r.[5]
-
Advanced Pulse Sequences: Techniques like band-selective pure shift (BS-PS) NMR can collapse complex multiplets into singlets, dramatically improving spectral resolution without compromising sensitivity, making integration straightforward even in crowded spectra.[4]
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
This protocol outlines the critical steps for ensuring an accurate d.r. measurement.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the purified diastereomeric mixture.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality 5 mm NMR tube. Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[2]
-
Crucial Parameter—Relaxation Delay (d1): To ensure accurate quantification, the nuclei must fully relax back to their equilibrium state between pulses. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons you intend to integrate.[1] For many organic molecules, a d1 of 10-30 seconds is a safe starting point. Skipping this step is a common source of significant error.
-
Pulse Angle: Use a small flip angle (e.g., 30°) to further ensure full relaxation.
-
Number of Scans (ns): Co-add a sufficient number of scans (typically 8 to 32) to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals of interest).[3]
-
-
Data Processing and Analysis:
-
Apply standard processing: Fourier transform, phase correction, and careful baseline correction across the entire spectrum.
-
Identify a pair of well-resolved signals, one for each diastereomer. These signals should be free from overlap with any other signals.
-
Use the spectrometer's software to integrate these signals. Define the integral of one peak (e.g., the major diastereomer) as a specific value (e.g., 1.00). The integral of the corresponding peak for the minor diastereomer will give the relative ratio.
-
The diastereomeric ratio is the direct ratio of the two integral values (e.g., Integral A / Integral B).[2]
-
Pillar 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analytical determination of diastereomeric ratios and the preparative separation of diastereomers. It excels in analyzing crude reaction mixtures and detecting minor diastereomers due to its high sensitivity.
Fundamental Principle: Differential Partitioning
HPLC separates compounds based on their differential interaction with a stationary phase (the column) and a mobile phase (the solvent).[6] Because diastereomers have different physical properties, they will interact with the stationary phase differently, leading to different retention times (tᵣ) and, thus, separation.[7]
Method Development Strategy
A logical screening process is the most efficient path to a successful separation.
-
Column Selection:
-
Achiral (Normal or Reversed-Phase): Often, the polarity difference between diastereomers is significant enough for separation on standard silica (normal-phase) or C18 (reversed-phase) columns. This should always be the first approach due to its simplicity and cost-effectiveness.[7]
-
Chiral Stationary Phases (CSPs): If achiral columns fail, a CSP is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and effective for a wide range of compounds.[8] They create chiral pockets and surfaces that interact stereoselectively with the analytes.[9]
-
-
Mobile Phase Optimization:
-
Normal-Phase (NP): Typically involves mixtures of a non-polar solvent like hexane and a more polar modifier like isopropanol or ethanol. The ratio is adjusted to achieve optimal retention and resolution.
-
Reversed-Phase (RP): Uses polar mobile phases, typically mixtures of water or buffer with acetonitrile or methanol.
-
Screening: A systematic screening of different mobile phases and columns is the most reliable strategy for finding a suitable separation method.[8]
-
Experimental Protocol: HPLC for Diastereomeric Ratio Determination
-
Sample Preparation:
-
Prepare a stock solution of the analyte mixture at approximately 1 mg/mL in a suitable solvent.
-
Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to prevent column blockage.
-
-
Analysis:
-
Equilibrate the chosen column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run the analysis isocratically (constant mobile phase composition) for initial screening. Gradient elution may be used later to optimize the separation.
-
Use a UV detector set to a wavelength where the analytes have strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas for each separated diastereomer in the resulting chromatogram.
-
The diastereomeric ratio is calculated as the ratio of the peak areas (e.g., Area A / Area B).[2]
-
Trustworthiness Check: It is crucial to assume that the two diastereomers have the same response factor (e.g., molar absorptivity at the detection wavelength). While often a safe assumption for diastereomers, this should be confirmed by analyzing a 1:1 mixture (if available) to ensure the peak area ratio is indeed 1:1.
-
Comparative Analysis of Core Techniques
The choice between NMR and HPLC depends on the specific requirements of the analysis, including the sample purity, required sensitivity, and available resources.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Chemical shift non-equivalence of nuclei in different magnetic environments.[1] | Differential partitioning between a stationary and mobile phase based on physicochemical properties.[7] |
| Sample Requirement | Requires purified sample (~5-20 mg).[3] Non-destructive. | Can analyze crude mixtures. Requires very small amounts (<1 mg). Destructive (sample is lost). |
| Sensitivity | Lower sensitivity; minor components (<1-2%) can be difficult to quantify accurately. | High sensitivity; excellent for detecting and quantifying trace-level diastereomers. |
| Speed | Relatively fast for a single sample (~15-30 min including setup and relaxation delays). | Method development can be time-consuming. Once developed, run times are typically 5-20 min per sample. |
| Quantitative Accuracy | Highly accurate and absolute if proper acquisition parameters (esp. relaxation delay) are used.[1] | Highly precise, but accuracy depends on the assumption of equal detector response factors for both diastereomers. |
| Cost | High initial instrument and maintenance costs. | Moderate instrument cost, but significant ongoing costs for columns and high-purity solvents.[1] |
Ensuring Scientific Integrity: The Self-Validating System
Trust in experimental data is built on robust validation. For diastereomeric ratios, the highest level of confidence is achieved by using orthogonal methods.
Cross-Validation: The "gold standard" for validating a d.r. is to analyze the same sample by both high-field ¹H NMR and a validated HPLC method. If the results from these two fundamentally different techniques are in close agreement, the data can be considered highly trustworthy.
Workflow for Method Selection and Validation
The following workflow illustrates a logical decision-making process for accurately determining a diastereomeric ratio.
Caption: Logical workflow for selecting and validating an analytical method for d.r. determination.
References
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
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von Zezschwitz, P., et al. (2008). Inorganic Asymmetric Synthesis: Diastereoselective Syntheses of Mono- and Dinuclear Complexes. ACS Publications. [Link]
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Clayden, J., et al. (2023). Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate. Royal Society of Chemistry. [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
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Ferreira, E. M., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
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Sculimbrene, B. R., et al. (2025). A Convenient, NMR-Based Method for the Analysis of Diastereomeric Mixtures of Pseudoephedrine Amides. ResearchGate. [Link]
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Chen, Y., et al. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalysis. Royal Society of Chemistry. [Link]
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Academia.edu. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
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Shodhbhagirathi @ IITR. CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. [Link]
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Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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White, M. C., et al. (2014). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC. [Link]
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I.B.S. Chiral HPLC Method Development. [Link]
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Weck, M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. PMC. [Link]
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- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
cost-benefit analysis of using (1S,2R)-norephedrine vs synthetic chiral ligands
An objective evaluation of chiral induction strategies is one of the most critical decision points in the development of enantiopure pharmaceuticals and agrochemicals. The selection between utilizing a naturally derived "chiral pool" molecule like (1S,2R)-norephedrine and employing fully synthetic privileged ligands (such as BINAP, BOX, or SDP) represents a fundamental trade-off between upfront reagent costs, atom economy, and catalytic efficiency.
This guide provides a comprehensive cost-benefit analysis, mechanistic comparison, and validated experimental protocols to assist researchers and process chemists in selecting the optimal chiral strategy for their specific synthetic workflows.
Mechanistic & Structural Comparison
The fundamental difference between these two classes of chiral inducers lies in their symmetry and interaction with transition states.
(1S,2R)-Norephedrine: Derived from natural or semi-synthetic sources, norephedrine possesses a fixed erythro configuration. Its utility stems from the proximity of its amino and hydroxyl groups, which allows it to act either as a stoichiometric chiral auxiliary (e.g., forming rigid oxazolidinones) or as a precursor to bidentate ligands (e.g., Schiff bases)[1][2].
-
Causality of Induction: The fixed stereochemistry of the norephedrine backbone sterically directs the approach of incoming reagents. When complexed with a metal (like Zinc), the rigid steric wall formed by the phenyl and methyl groups forces the nucleophile to attack the prochiral substrate from a single face, favoring the formation of one specific enantiomer[1].
Synthetic Privileged Ligands (BINAP, BOX, SDP): Fully synthetic ligands are designed from the ground up to coordinate with transition metals (Ru, Cu, Pd, Rh) to form highly active asymmetric catalysts.
-
Causality of Induction: The hallmark of "privileged" ligands like BINAP and bisoxazolines (BOX) is their
-symmetry. This symmetry drastically reduces the number of possible diastereomeric metal-substrate complexes in the transition state, funneling the reaction down a single, highly enantioselective pathway. Because they create deep, tunable chiral pockets, they achieve exceptional turnover numbers (TON) and turnover frequencies (TOF)[3].
Decision matrix for selecting chiral induction strategies based on production scale.
Quantitative Cost-Benefit Analysis
The economic viability of a chiral strategy shifts dramatically as a project moves from discovery to commercial manufacturing. While synthetic ligands like (S,S)-tBu-BOX can cost upwards of $690 per 250mg at laboratory scale[4], their ability to function at sub-1 mol% loadings often makes them more cost-effective at the metric-ton scale than cheap, stoichiometric auxiliaries.
Table 1: Performance and Economic Comparison
| Metric | (1S,2R)-Norephedrine (Auxiliary/Ligand) | Synthetic Ligands (e.g., BINAP, BOX, SDP) |
| Typical Loading | 100 mol% (Auxiliary) / 2–10 mol% (Ligand) | 0.1 – 1.0 mol% (Catalytic) |
| Average Cost (Lab Scale) | ~$1 – $5 per gram | ~$100 – $2,800+ per gram |
| Atom Economy | Low: Requires attachment and cleavage steps if used as an auxiliary. | High: Direct catalytic transformation with minimal waste. |
| Typical Enantiomeric Excess | 80% – 95% ee | 95% – >99% ee |
| Scalability (Commercial API) | Moderate: Limited by stoichiometric waste and downstream purification. | Excellent: High TON/TOF offsets the high initial reagent cost. |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols emphasize the causality behind critical operational steps. Every protocol must be treated as a self-validating system, where in-process controls dictate the progression to the next step.
Protocol A: Asymmetric Addition of Diethylzinc to Aldehydes using Norephedrine-Derived Ligands
Norephedrine-based
Step-by-Step Workflow:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Diethylzinc is highly pyrophoric and moisture-sensitive; trace water will violently quench the reagent and destroy the active chiral zinc complex.
-
Ligand Complexation: Add the (1S,2R)-norephedrine-derived ligand (2.0 mol%) and anhydrous toluene. Causality: Toluene is a non-coordinating solvent, ensuring it does not compete with the ligand for coordination sites on the zinc atom.
-
Reagent Addition: Cool the flask to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 equivalents) dropwise. Stir for 30 minutes to allow the formation of the active chiral ethylzinc-ligand complex.
-
Substrate Introduction: Add the prochiral aldehyde (1.0 equivalent) dropwise.
-
Validation & Quenching: Monitor the reaction via TLC. Once complete, carefully quench with saturated aqueous
at 0 °C. Causality: The mild acidic quench safely decomposes unreacted diethylzinc without racemizing the newly formed chiral secondary alcohol. -
Analysis: Determine the enantiomeric excess (ee) via chiral HPLC. Typical yields are >85% with up to 94% ee[5].
Protocol B: Asymmetric Hydrogenation of Ketones using Ru-Privileged Ligands
The asymmetric hydrogenation of aromatic ketones using
Step-by-Step Workflow:
-
Catalyst Loading: In a nitrogen-filled glovebox, charge an autoclave with the
(Tol-SDP)(DPEN) catalyst at a substrate-to-catalyst (S/C) ratio of 1000:1[3]. -
Base Activation: Add anhydrous isopropanol (i-PrOH) and a strong base, such as potassium tert-butoxide (t-BuOK). Causality: The base is mechanistically required to eliminate HCl from the pre-catalyst, generating the active, coordinatively unsaturated ruthenium-hydride species necessary for the catalytic cycle[3].
-
Substrate Addition: Add the prochiral ketone (e.g., acetophenone).
-
Hydrogenation: Seal the autoclave, purge with
gas three times, and pressurize to the specified reaction pressure (e.g., 10-50 atm). Causality: High pressure ensures adequate solubility of in the solvent phase, driving the turnover frequency (TOF) of the metal-ligand bifunctional mechanism[3]. -
Validation: Depressurize carefully upon completion (monitored via GC). Purify via column chromatography and determine ee via chiral GC. Expected performance is >99% yield and >94% ee[3].
Step-by-step experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Conclusion
For early-stage discovery chemistry where speed and low upfront reagent costs are prioritized,1 provide a highly reliable, accessible "chiral pool" solution[1]. However, as processes scale toward commercial API manufacturing, the stoichiometric waste and poor atom economy of auxiliaries become prohibitive. In these environments, the high initial capital expenditure required for 4 is rapidly offset by their exceptional turnover numbers, superior enantioselectivity, and streamlined downstream processing[4].
References
-
ResearchGate. "beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes". Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of (1S,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride: A Practical Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical guidance on the safe handling of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, a chiral compound with potential pharmacological applications. As a synthetic analog of cathinone, a naturally occurring stimulant, this compound requires meticulous handling protocols to mitigate risks associated with its chemical properties. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural step, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the GHS07 pictogram and the "Warning" signal word underscore the need for diligent application of personal protective equipment (PPE).
Core Principles of Protection: A Multi-layered Approach
Effective protection against (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride hinges on a multi-layered strategy that encompasses engineering controls, administrative controls, and the correct selection and use of PPE. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering and Administrative Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment should be conducted. The following engineering and administrative controls are fundamental:
-
Ventilation: All manipulations of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.
-
Designated Areas: Establish designated areas for the handling and storage of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound, from weighing and dissolution to transfer and disposal.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical when direct handling of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is necessary. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling of Solid | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | NIOSH-approved N95 or higher particulate respirator. For larger quantities or potential for significant aerosolization, a half- or full-face respirator with P100 filters is recommended. | Laboratory coat, closed-toe shoes, and disposable sleeves. |
| Handling of Dilute Solutions | Chemical safety goggles | Compatible chemical-resistant gloves (e.g., nitrile) | Not typically required if handled in a fume hood. | Laboratory coat and closed-toe shoes. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber over nitrile) | Half- or full-face respirator with combination organic vapor/P100 cartridges. | Chemical-resistant apron or coveralls over a laboratory coat, and chemical-resistant boot covers. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The hydrochloride salt form of this compound can be a fine powder, which can easily become airborne and cause serious eye irritation. A face shield provides an additional layer of protection against splashes and airborne particles.
-
Respiratory Protection: The potential for respiratory irritation from inhaling the fine powder necessitates the use of a particulate respirator. An N95 filter is the minimum requirement for handling small quantities. For operations with a higher risk of aerosolization, a higher level of protection, such as a P100 filter, is warranted. Powered Air-Purifying Respirators (PAPRs) may be considered for operations involving larger quantities to provide a higher protection factor and increased user comfort.
-
Protective Clothing: A standard laboratory coat is sufficient for routine handling of small quantities. However, in situations with a higher risk of contamination, such as a spill, additional protective clothing is necessary to prevent skin contact.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride.
Caption: PPE selection workflow based on the handling task.
Operational Plans: Step-by-Step Guidance
Safe Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Transfers: Use a pipette or a syringe with a needle for liquid transfers to minimize the risk of spills.
-
Post-Handling: After completing the task, decontaminate the work area with an appropriate cleaning agent. Carefully remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
As a cathinone analog, (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride may be subject to regulations for controlled substances or their analogs in some jurisdictions. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. The following provides a general framework for disposal:
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, paper towels, and disposable PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.
-
Sharps: Any contaminated sharps, such as syringe needles, must be disposed of in a designated sharps container.
Disposal of Contaminated PPE:
-
Outer Gloves: After handling, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Inner Gloves and Other PPE: Before leaving the designated work area, remove the inner gloves, lab coat, and any other disposable PPE and place them in the hazardous waste container.
-
Reusable PPE: If reusable PPE such as a face shield or respirator is used, decontaminate it according to the manufacturer's instructions before storage.
Final Disposal:
All hazardous waste containing (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride must be disposed of through your institution's hazardous waste management program, which will typically involve incineration by a licensed waste disposal contractor. This ensures the complete destruction of the compound, meeting the "non-retrievable" standard set by the Drug Enforcement Administration (DEA) for controlled substances.
Conclusion: A Culture of Safety
The safe handling of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the rationale behind each safety precaution, from the selection of a specific glove material to the protocols for waste disposal, researchers can protect themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is crucial to supplement this information with institution-specific training and a continuous commitment to best laboratory practices.
References
-
U.S. Drug Enforcement Administration. Disposal of Controlled Substances. Federal Register, Vol. 79, No. 174. [Link]
-
NIOSH. NIOSH Guide to the Selection and Use of Particulate Respirators.[Link]
-
OSHA. Personal Protective Equipment.[Link]
-
Daniels Health. How To Safely Dispose of Controlled Substances.[Link]
-
European Pharmaceutical Review. Update on setting occupational exposure limits.[Link]
-
Respirex International. Navigating Personal Protective Equipment Selection in the pharmaceutical industry.[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
